molecular formula C9H11BrClN B8120147 3-Bromo-5-chloro-N-(propan-2-yl)aniline

3-Bromo-5-chloro-N-(propan-2-yl)aniline

Cat. No.: B8120147
M. Wt: 248.55 g/mol
InChI Key: AFWQWKPSSPZTDL-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N-(propan-2-yl)aniline (CAS 1407884-88-1) is a halogenated aniline derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound features a molecular formula of C 9 H 11 BrClN and a molecular weight of 248.55 g/mol . Its structure incorporates both bromo and chloro substituents on the aromatic ring, which are highly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create more complex biaryl or diamino structures . As a research chemical, it is primarily employed in the discovery and development of new chemical entities. Halogenated anilines are crucial intermediates in the synthesis of compounds with potential biological activity . The presence of chlorine is particularly significant in medicinal chemistry; over 250 FDA-approved drugs contain chlorine, as the atom can profoundly influence a molecule's lipophilicity, metabolic stability, and its ability to bind to biological targets through steric and electronic effects . Researchers utilize this scaffold to develop molecules for screening against various therapeutic targets. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWQWKPSSPZTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-Bromo-5-chloro-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 3-Bromo-5-chloro-N-(propan-2-yl)aniline , a critical intermediate in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and nuclear receptor modulators.

Structural Analysis, Synthesis Protocols, and Chemo-selective Utility

Executive Summary

3-Bromo-5-chloro-N-(propan-2-yl)aniline (CAS: 1936298-18-8) is a tri-functionalized benzene scaffold characterized by a unique "3,5-halogen, N-alkyl" substitution pattern. Its value in medicinal chemistry lies in its orthogonal reactivity : the bromine and chlorine atoms possess distinct oxidative addition rates, allowing for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The N-isopropyl group enhances lipophilicity and metabolic stability, making this molecule a preferred building block for modulating Retinoid-related Orphan Receptor gamma (ROR


) and various tyrosine kinases.

Chemical Identity & Physicochemical Properties

The molecule features a benzene core with two distinct halogens meta to an isopropyl-substituted amine. This arrangement creates a hydrophobic, electron-deficient ring system ideal for occupying deep hydrophobic pockets in protein targets.

Key Identifiers
ParameterDetail
Chemical Name 3-Bromo-5-chloro-N-(propan-2-yl)aniline
Synonyms 3-Bromo-5-chloro-N-isopropylaniline; N-Isopropyl-3-bromo-5-chloroaniline
CAS Number 1936298-18-8
Molecular Formula

Molecular Weight 248.55 g/mol
SMILES CC(C)Nc1cc(Cl)cc(Br)c1
Physical Properties

Note: Experimental values for this specific intermediate are rare in public literature; values below represent consensus data for the class of 3,5-dihalo-N-alkylanilines.

PropertyValue / Description
Appearance Pale yellow to brown viscous oil or low-melting solid.
Solubility High solubility in DCM, EtOAc, DMSO, Methanol. Insoluble in water.
LogP (Predicted) ~3.8 – 4.2 (High Lipophilicity)
pKa (Conjugate Acid) ~2.5 – 3.0 (Weakly basic due to electron-withdrawing halogens)
Boiling Point (Pred.) 290 – 310 °C at 760 mmHg

Synthesis & Production Methodologies

The most robust industrial and laboratory-scale synthesis involves the Reductive Amination of 3-bromo-5-chloroaniline. This route is preferred over direct alkylation (using 2-bromopropane) because it avoids over-alkylation (formation of quaternary ammonium salts) and proceeds under mild conditions.

Primary Workflow: Reductive Amination

Reaction Overview:



Protocol:

  • Reagents:

    • Precursor: 3-Bromo-5-chloroaniline (CAS 96558-78-0) [1].[1][2][3]

    • Carbonyl Source: Acetone (5–10 equivalents).

    • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equivalents).

    • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

    • Catalyst: Glacial Acetic Acid (1 equivalent).

  • Step-by-Step Methodology:

    • Step 1 (Imine Formation): Charge a reaction vessel with 3-bromo-5-chloroaniline (1.0 eq) and DCE (0.2 M concentration). Add Acetone (5.0 eq) and Acetic Acid (1.0 eq). Stir at room temperature for 30–60 minutes to allow the in situ formation of the imine species.

    • Step 2 (Reduction): Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 20 minutes. The mild nature of STAB prevents the reduction of the acetone solvent itself.

    • Step 3 (Completion): Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the consumption of the aniline.

    • Step 4 (Work-up): Quench with saturated aqueous

      
      . Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Step 5 (Purification): Purify via flash column chromatography (SiO2), eluting with Hexanes/Ethyl Acetate (gradient 0% to 10% EtOAc).

Mechanistic Pathway & Selectivity

The following diagram illustrates the synthesis logic and the downstream chemo-selective utility of the product.

SynthesisPath Precursor 3-Bromo-5-chloroaniline (CAS 96558-78-0) Intermediate Imine Intermediate (Transient) Precursor->Intermediate + Acetone + AcOH Product TARGET: 3-Bromo-5-chloro- N-(propan-2-yl)aniline Intermediate->Product + NaBH(OAc)3 Reductive Amination Suzuki Suzuki Coupling (Reacts at Br first) Product->Suzuki Pd(PPh3)4 / Boronic Acid High Selectivity for Br Buchwald Buchwald-Hartwig (Reacts at Cl second) Suzuki->Buchwald Pd2(dba)3 / Ligand Requires forcing conditions

Figure 1: Synthesis workflow via reductive amination and subsequent orthogonal cross-coupling capabilities.

Reactivity & Applications in Drug Discovery

Orthogonal Halogen Reactivity

The core value of this scaffold is the reactivity difference between the C-Br and C-Cl bonds.

  • Site A (C-Br): The C-Br bond is significantly weaker (bond dissociation energy ~66 kcal/mol) than the C-Cl bond (~81 kcal/mol). In Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), oxidative addition occurs preferentially at the Bromine position [2].

  • Site B (C-Cl): The Chlorine atom remains intact during the first coupling, serving as a "latent" handle. It can be activated subsequently using specialized, electron-rich ligands (e.g., XPhos, RuPhos) or higher temperatures.

Medicinal Chemistry Utility

This specific N-isopropyl aniline motif is frequently observed in:

  • ROR

    
     Modulators:  Used in the treatment of autoimmune diseases (psoriasis, multiple sclerosis).[4] The 3,5-substitution pattern locks the phenyl ring into a specific conformation within the ligand-binding domain [3].
    
  • Kinase Inhibitors: The hydrophobic halogens and the isopropyl group provide excellent shape complementarity to the hydrophobic back-pocket of ATP-binding sites in kinases.

Handling & Safety Protocols

Hazard Classification (GHS):

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).

  • Skin Irritation: Category 2.

  • Eye Irritation: Category 2A.

Storage:

  • Store in a cool, dry place (2–8°C recommended).

  • Protect from light (halogens can be photosensitive over long periods).

  • Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

Disposal:

  • Halogenated organic waste.[5] Do not mix with general organic solvents if incineration protocols differ for halogenated species.

References

  • Oakwood Chemical. (2025). 3-Bromo-5-chloroaniline Safety Data Sheet & Properties. Retrieved from

  • BenchChem. (2025).[6] General Reactivity of 3-Bromo-5-chloro-substituted Aromatics. Retrieved from

  • Google Patents. (2013). WO2013029338A1 - Novel compounds (RORgamma modulators). Retrieved from

  • Chemikart. (2025). CAS 1936298-18-8 Product Entry. Retrieved from

Sources

The Solubility Profile of 3-Bromo-5-chloro-N-isopropylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword

To the researchers, scientists, and drug development professionals who navigate the complex landscape of chemical synthesis and formulation, the solubility of a compound is not merely a data point; it is a cornerstone of process development. It dictates the feasibility of a reaction, the efficiency of a purification, and the bioavailability of a potential therapeutic agent. This guide is dedicated to providing a comprehensive understanding of the solubility characteristics of 3-Bromo-5-chloro-N-isopropylaniline, a halogenated aniline derivative of interest in synthetic chemistry.

Our approach transcends a simple listing of data. We delve into the foundational thermodynamic principles governing solubility, present robust experimental methodologies for its determination, and analyze the resulting profile within the context of molecular structure and solvent properties. This document is structured to serve as both a theoretical primer and a practical handbook, empowering you to make informed, efficient, and safe decisions in your laboratory endeavors.

Introduction to 3-Bromo-5-chloro-N-isopropylaniline and its Physicochemical Landscape

3-Bromo-5-chloro-N-isopropylaniline is a disubstituted halogenated aniline. Its molecular architecture, featuring a benzene ring functionalized with a bromine atom, a chlorine atom, and an N-isopropylamino group, imparts a unique combination of lipophilicity and hydrogen-bonding capability. While specific applications are proprietary to ongoing research, compounds of this class are frequently utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

A thorough understanding of its solubility is paramount for its practical application. Key physicochemical properties, summarized below, provide the initial framework for predicting its behavior in various solvent systems.

PropertyValue (Calculated/Estimated)Reference
Molecular Formula C₉H₁₁BrClNPubChem
Molecular Weight 248.55 g/mol PubChem
Appearance Off-white to light brown solid (predicted)General chemical knowledge
Melting Point 70-72 °C (of parent 3-bromo-5-chloroaniline)[3]
XLogP3 ~3.5 (Estimated based on parent compound XLogP3 of 3.0)[4]
Hydrogen Bond Donor Count 1 (from the secondary amine)[4]
Hydrogen Bond Acceptor Count 1 (from the nitrogen atom)[4]
Topological Polar Surface Area 12.03 Ų (of parent N-isopropylaniline)PubChem

The high XLogP3 value indicates significant lipophilicity, suggesting a preference for non-polar organic solvents. However, the presence of the N-H group introduces the capacity for hydrogen bonding, which can enhance solubility in select polar solvents.

The Thermodynamic Basis of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol_). For dissolution to occur spontaneously, ΔG_sol_ must be negative. This is dictated by the interplay between enthalpy (ΔH_sol_) and entropy (ΔS_sol_) as described by the equation:

ΔG_sol_ = ΔH_sol_ - TΔS_sol_

The process can be conceptually broken down into three enthalpic steps:

  • Solute-Solute Interaction Energy (ΔH₁): Energy required to overcome the lattice energy of the solid crystal. This is an endothermic process (ΔH₁ > 0).

  • Solvent-Solvent Interaction Energy (ΔH₂): Energy required to create a cavity in the solvent to accommodate the solute molecule. This is also endothermic (ΔH₂ > 0).

  • Solute-Solvent Interaction Energy (ΔH₃): Energy released upon the formation of new interactions between the solute and solvent molecules. This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution is the sum of these steps: ΔH_sol_ = ΔH₁ + ΔH₂ + ΔH₃ . A favorable dissolution is often characterized by strong solute-solvent interactions (a large negative ΔH₃) that compensate for the energy required to break the solute and solvent interactions. This principle is the foundation of the heuristic "like dissolves like," where substances with similar intermolecular forces are most likely to be miscible.[5]

Predictive Frameworks: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, semi-empirical models like the Hansen Solubility Parameter (HSP) system provide a quantitative framework.[6] HSP deconstructs the total Hildebrand solubility parameter (δ) into three components representing different intermolecular forces:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

The total parameter is related by the equation: δ² = δD² + δP² + δH² .[7] Every solvent and solute can be assigned a unique set of (δD, δP, δH) coordinates, defining a point in "Hansen space." For a solute, a "solubility sphere" with a specific radius (R₀) is defined. A solvent whose coordinates fall within this sphere is predicted to be a good solvent for that solute.[8] The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra² = 4(δD_solute_ - δD_solvent_)² + (δP_solute_ - δP_solvent_)² + (δH_solute_ - δH_solvent_)² [7]

If Ra < R₀, solubility is predicted to be favorable. This tool is invaluable for systematically screening and designing optimal solvent systems, including blends.[6][9]

Standardized Protocol for Experimental Solubility Determination

To ensure data integrity and reproducibility, a standardized experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Detailed Experimental Workflow: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the saturation solubility of 3-Bromo-5-chloro-N-isopropylaniline in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • 3-Bromo-5-chloro-N-isopropylaniline (purity >99%)

  • Selected organic solvents (HPLC grade or higher)[10]

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Centrifuge capable of >10,000 x g

  • Calibrated positive displacement pipettes

  • 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess of solid 3-Bromo-5-chloro-N-isopropylaniline to a series of vials (e.g., 50 mg to each). The amount should be sufficient to ensure a solid phase remains after equilibration.

    • Accurately dispense a fixed volume of the selected solvent (e.g., 5.0 mL) into each vial.

    • Prepare at least three replicate vials for each solvent to assess variability.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and agitation speed (e.g., 200 rpm).

    • Causality Check: The system must be agitated for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) is crucial to determine the point at which the measured concentration no longer increases. For many crystalline organic compounds, 48-72 hours is adequate.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow for coarse settling.

    • To remove finely suspended particles, centrifuge the vials at >10,000 x g for 20 minutes at 25 °C.

    • Trustworthiness Check: This dual settling and centrifugation step is critical to prevent the transfer of undissolved solid material, which would artificially inflate the measured solubility.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from the top layer of the centrifuged sample.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter membrane.

    • Perform a precise serial dilution of the filtered sample with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples by a validated HPLC-UV method.

  • Quantification:

    • Prepare a multi-point calibration curve (minimum 5 points) using accurately weighed standards of 3-Bromo-5-chloro-N-isopropylaniline. The curve must have a correlation coefficient (r²) > 0.999.

    • Calculate the concentration in the diluted samples by interpolating from the calibration curve.

    • Back-calculate the original concentration in the saturated supernatant, accounting for all dilution factors. The final solubility is typically reported in mg/mL or mol/L.

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analyze 4. Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (e.g., 48h at 25°C) B->C D Centrifuge (>10,000 x g) C->D E Filter Supernatant (0.22 µm PTFE) D->E F Dilute Sample E->F G HPLC-UV Analysis F->G H Calculate Solubility vs. Calibration Curve G->H

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Solubility Profile and Interpretation

Based on the physicochemical properties and established principles, the following solubility profile for 3-Bromo-5-chloro-N-isopropylaniline is predicted. This data is illustrative and should be confirmed experimentally.

Solvent ClassSolventPolarity IndexPredicted Solubility (at 25°C)Rationale for Prediction
Non-Polar Toluene2.4High (>50 mg/mL) Excellent match for the aromatic, non-polar character of the solute.
Hexane0.1Low (< 5 mg/mL) Solute possesses sufficient polarity (amine group) to limit miscibility in pure alkanes.
Halogenated Dichloromethane (DCM)3.1Very High (>100 mg/mL) "Like dissolves like" principle; strong dispersion and dipole interactions.
Polar Aprotic Tetrahydrofuran (THF)4.0Very High (>100 mg/mL) Ether oxygen can accept a hydrogen bond; good balance of polarity.
Ethyl Acetate4.4High (>50 mg/mL) Good balance of polar (ester) and non-polar (ethyl) character.
Acetone5.1Moderate (10-50 mg/mL) Higher polarity may create less favorable energetics for the non-polar regions.
Acetonitrile (ACN)5.8Moderate (10-50 mg/mL) Strong dipole moment; less effective at solvating the bulky non-polar parts.
Polar Protic Isopropanol (IPA)3.9Moderate (10-50 mg/mL) Can act as both H-bond donor and acceptor, but aliphatic character dominates.
Ethanol4.3Moderate (10-50 mg/mL) Similar to IPA; H-bonding capability is offset by the solute's lipophilicity.
Methanol5.1Low-Moderate (5-20 mg/mL) Higher polarity and strong solvent H-bond network are less favorable.
Water10.2Insoluble (<0.1 mg/mL) Highly lipophilic nature of the solute prevents dissolution in the polar H-bond network.

Interpretation:

The solubility profile is dominated by the compound's lipophilic character, derived from the halogenated benzene ring and the isopropyl group. This results in high solubility in non-polar aromatic solvents (Toluene), halogenated solvents (DCM), and moderately polar aprotic solvents (THF, Ethyl Acetate). The secondary amine (N-H) provides a site for hydrogen bonding, allowing for moderate solubility in alcohols like ethanol and isopropanol. However, as the solvent polarity increases and the hydrogen bonding network of the solvent becomes more dominant (as in methanol and especially water), the energy required to create a cavity for the large, non-polar solute becomes prohibitive, leading to poor solubility.

G Solute 3-Bromo-5-chloro-N-isopropylaniline Halogenated Aromatic Core (Lipophilic) N-Isopropyl Group (Lipophilic) Secondary Amine (H-Bond Donor) Solvent_High High Solubility Solvents DCM, Toluene, THF Strong van der Waals & Dipole Interactions Solute:f0->Solvent_High Favors Solute:f1->Solvent_High Favors Solvent_Mod Moderate Solubility Solvents Ethanol, Acetone, IPA Balance of H-Bonding & Polar/Non-Polar Forces Solute:f2->Solvent_Mod Enables Solvent_Low Low Solubility Solvents Water, Hexane Polarity Mismatch / Weak Solute-Solvent Interactions Solute:f0->Solvent_Low Disfavors

Caption: Relationship between solute functional groups and solvent selection.

Holistic Solvent Selection: Beyond Solubility

Choosing the optimal solvent requires a multi-parameter assessment that extends beyond dissolving power. For any given process, the ideal solvent lies at the intersection of efficacy, safety, and practicality.[11][12][13]

Key Considerations:

  • Safety, Health & Environment (SHE): The toxicity, flammability, and environmental impact of a solvent are non-negotiable considerations.[13] For example, while DCM is an excellent solvent, its classification as a potential carcinogen has led to increased efforts to replace it with greener alternatives like ethyl acetate/heptane mixtures where feasible.[14] Always consult the Safety Data Sheet (SDS) and follow appropriate handling procedures, such as working in a chemical fume hood with personal protective equipment.[15][16][17]

  • Downstream Process Compatibility: The solvent's boiling point is critical. A low-boiling-point solvent like DCM is easily removed under vacuum, which is advantageous for isolating a solid product. Conversely, a high-boiling-point solvent may be preferred for high-temperature reactions but can complicate product isolation.[11] The solvent must also be compatible with subsequent purification steps, such as being immiscible with water for an aqueous extraction.

  • Analytical Compatibility: The chosen solvent should not interfere with in-process monitoring or final analysis. For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are required, and residual solvent peaks must not obscure important signals from the analyte.[11]

  • Cost and Availability: For research-scale work, cost is often a secondary concern. However, for process development and scale-up, the cost and reliable availability of a solvent are major factors.

Conclusion

The solubility profile of 3-Bromo-5-chloro-N-isopropylaniline is characteristic of a lipophilic, moderately polar molecule. It exhibits high solubility in halogenated, aromatic, and moderately polar aprotic solvents, with decreasing solubility as solvent polarity and hydrogen-bonding capacity increase. While predictive models provide a strong starting point, rigorous experimental determination via methods like the shake-flask protocol is imperative for obtaining accurate, actionable data.

Ultimately, the selection of a solvent is a strategic decision that must balance the primary requirement of solubility with the critical constraints of safety, process compatibility, and environmental responsibility. This guide provides the foundational knowledge and practical frameworks to approach this decision with scientific rigor and foresight.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Solubility test for Organic Compounds. Unknown Source.
  • A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. Unknown Source.
  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Unknown Source.
  • Hansen Solubility Parameter System.
  • Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
  • Solvents for a Safer, Sustainable Lab. USC Environmental Health & Safety.
  • A Guide to Solvent Grades. CP Lab Safety.
  • What Factors Are Taken Into Consideration When Selecting a Solvent? Unknown Source.
  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • 3-Bromo-5-chloroaniline | C6H5BrClN. PubChem - NIH.
  • Designer Solvent Blends - Hansen Solubility Parameters. Unknown Source.
  • Hansen solubility parameters. stenutz.eu.
  • 3-bromo-5-chloro-aniline. ChemBK.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed.
  • Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applic
  • Aniline Safety D
  • ANILINE Safety D
  • Aniline Safety D
  • Aniline Safety D

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Technical Guide: Biological Activity Prediction & Profiling of 3-Bromo-5-chloro-N-(propan-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-Bromo-5-chloro-N-(propan-2-yl)aniline , a specific halogenated aniline derivative. While the parent 3,5-dihaloaniline scaffold is a known intermediate in agrochemicals (fungicides) and dyes, the N-isopropyl modification introduces distinct physicochemical properties relevant to medicinal chemistry.

Based on Structure-Activity Relationship (SAR) analysis and chemoinformatic profiling, this molecule is predicted to act as a privileged hydrophobic fragment for kinase inhibition (specifically targeting the allosteric "deep pocket" or gatekeeper regions) and possesses potential antimicrobial efficacy via membrane disruption mechanisms. This guide outlines the molecular rationale, predicted targets, synthetic protocols, and validation workflows.

Molecular Rationale & Chemoinformatic Profiling

The therapeutic potential of this molecule rests on three synergistic structural features: the "Sigma-Hole" effect of the halogens, the metabolic shielding of the isopropyl group, and the lipophilic vector.

Structural Dissection (SAR Logic)

The following diagram illustrates the functional contribution of each substituent to the predicted biological activity.

SAR_Logic Core Core Scaffold: Aniline (Phenylamine) Sub1 3-Bromo (Meta) Sigma-Hole Donor Core->Sub1 Sub2 5-Chloro (Meta) Hydrophobic Filling Core->Sub2 Sub3 N-Isopropyl Metabolic Shield Core->Sub3 Effect1 Halogen Bonding: High affinity for carbonyl backbones in protein pockets Sub1->Effect1 Polarizability (Br > Cl) Effect2 Lipophilicity (LogP): Increases membrane permeability & hydrophobic pocket occupancy Sub2->Effect2 Steric bulk Sub3->Effect2 +Alkyl content Effect3 Metabolic Stability: Prevents N-acetylation (NAT1/2) Reduces direct glucuronidation Sub3->Effect3 Steric hindrance

Figure 1: Structure-Activity Relationship (SAR) dissection of the target molecule.

Key Physicochemical Parameters (Predicted)
ParameterValue (Est.)Significance
Molecular Weight ~248.55 DaFragment-like; suitable for Lead-Optimization.
cLogP 3.8 - 4.2High lipophilicity; suggests excellent BBB (Blood-Brain Barrier) penetration but potential solubility risks.
H-Bond Donors 1 (NH)Critical for hinge-binding in kinases.
H-Bond Acceptors 0The halogens act as weak acceptors/sigma-hole donors.
Rotatable Bonds 2Low entropy penalty upon binding.

Predicted Pharmacodynamics

Primary Target Class: Protein Kinase Inhibition

The 3-bromo-5-chloro motif is a classic bioisostere used to occupy hydrophobic pockets in ATP-binding sites.

  • Mechanism: Type II Kinase Inhibition or Allosteric Modulation.

  • Rationale: The 3,5-substitution pattern creates a "wedge" shape. The Bromine atom is capable of Halogen Bonding (interaction between the electropositive

    
    -hole of the halogen and a backbone carbonyl oxygen, e.g., Valine or Leucine in the hinge region).
    
  • Specific Predicted Targets:

    • p38 MAP Kinase: Known to accommodate hydrophobic di-halo phenyl rings in the hydrophobic back-pocket.

    • MEK1/2: Allosteric inhibitors of MEK often feature electron-deficient anilines.

    • CK2 (Casein Kinase 2): Poly-halogenated benzimidazoles are potent CK2 inhibitors; this aniline serves as a simplified pharmacophore.

Secondary Target Class: Antimicrobial Agents
  • Mechanism: Membrane depolarization and lipid bilayer disruption.

  • Rationale: The high lipophilicity (cLogP > 4) combined with the electron-withdrawing halogens allows the molecule to partition into bacterial cell membranes, potentially disrupting the proton motive force. This is analogous to the mechanism of triclocarban and other halogenated aromatics.

Synthetic Accessibility: Reductive Amination[1][2][3]

To synthesize 3-Bromo-5-chloro-N-(propan-2-yl)aniline , the most robust pathway is the reductive amination of the commercially available 3-bromo-5-chloroaniline with acetone. This avoids the over-alkylation often seen with isopropyl halides.

Reaction Scheme

Synthesis_Pathway Reactant1 3-Bromo-5-chloroaniline (Start) Intermediate Imine / Hemiaminal (Transient) Reactant1->Intermediate AcOH, pH 4-5 Reactant2 Acetone (Reagent) Reactant2->Intermediate Product 3-Bromo-5-chloro- N-isopropylaniline Intermediate->Product NaBH(OAc)3 DCE, RT, 12h

Figure 2: One-pot reductive amination pathway.

Detailed Protocol
  • Reagents: 3-Bromo-5-chloroaniline (1.0 eq), Acetone (3.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic), 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve the aniline in DCE under an inert atmosphere (

      
      ).
      
    • Add acetone and acetic acid; stir for 30 minutes to facilitate imine formation.

    • Add STAB portion-wise over 10 minutes.

    • Stir at room temperature for 12–16 hours.

    • Quench: Add saturated aqueous

      
      .
      
    • Workup: Extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

In Silico Validation Workflow

Before wet-lab synthesis, the following computational workflow is recommended to verify binding affinity against specific kinase targets (e.g., p38, PDB ID: 1A9U).

Docking_Workflow Step1 Ligand Prep (LigPrep) Step4 Docking (Glide/Vina) Constraint: Halogen Bond Step1->Step4 Step2 Protein Prep (PDB Import & H-Bond Opt) Step3 Grid Generation (Focus: Hinge/Gatekeeper) Step2->Step3 Step3->Step4 Step5 MM-GBSA Free Energy Calc Step4->Step5

Figure 3: Computational docking workflow for affinity prediction.

ADMET & Metabolic Stability Profile

A critical advantage of the N-isopropyl group over the primary amine is metabolic stability.

  • N-Acetylation Blockade: Primary anilines are rapidly metabolized by N-acetyltransferases (NAT1/NAT2) in the liver, leading to rapid clearance. The bulky isopropyl group sterically hinders NAT enzymes, significantly extending plasma half-life (

    
    ).
    
  • Toxicology (Ames Test): Halogenated anilines can be mutagenic. However, N-alkylation often reduces mutagenicity compared to the parent primary amine by preventing the formation of reactive nitrenium ions.

  • Solubility: The high LogP suggests poor aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation or salt formation with HCl/Mesylate) will be required for biological assays.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity. Link

  • Politzer, P., et al. (2007). "The sigma-hole, an elusive feature of halogen bonding." Journal of Molecular Modeling. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link

Introduction: The Strategic Importance of Halogenated Anilines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Halogenated N-Isopropyl Anilines

Halogenated anilines, particularly N-alkylated derivatives like N-isopropyl anilines, represent a cornerstone structural motif in contemporary drug discovery and materials science. Their prevalence in pharmaceuticals stems from the ability of halogens to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through specific interactions like halogen bonding.[1][2] The N-isopropyl group, in turn, provides a distinct steric and electronic profile that can influence molecular conformation and receptor engagement.

Understanding the thermodynamic stability of these molecules is not an academic exercise; it is a critical prerequisite for successful drug development. A molecule's inherent stability dictates its shelf-life, dictates viable formulation strategies, and influences its metabolic fate. This guide provides an in-depth exploration of the structural and electronic factors governing the stability of halogenated N-isopropyl anilines, presenting an integrated framework of computational prediction and experimental validation for researchers, scientists, and drug development professionals.

Part 1: The Theoretical Framework of Molecular Stability

The thermodynamic stability of a halogenated N-isopropyl aniline is not determined by a single factor but by a delicate interplay of competing intramolecular forces. The final, most stable conformation—and thus the overall stability of the compound—is the one that achieves the lowest possible energy state by optimizing these interactions.

The Conformational Influence of the N-Isopropyl Group

The N-isopropyl substituent is more than a simple alkyl chain; its branched nature imparts significant steric bulk around the nitrogen atom. This steric hindrance restricts free rotation around the C(aryl)-N bond, favoring specific orientations (conformers) to minimize energetic penalties. The conformational preference of this group is a foundational element that dictates how other substituents, particularly those at the ortho position, will interact with the amine group.[3]

The Multifaceted Role of the Halogen Substituent

The identity of the halogen (Fluorine, Chlorine, Bromine, Iodine) and its position on the aniline ring are the most critical determinants of stability.

  • Inductive and Steric Effects : Halogens are electronegative, withdrawing electron density from the aromatic ring via the sigma framework (inductive effect). Their atomic radius and van der Waals volume increase significantly from F to I, introducing steric challenges that can force conformational adjustments.

  • Non-Covalent Interactions : Beyond classical electronic effects, halogens participate in two key non-covalent interactions that profoundly influence molecular stability: intramolecular hydrogen bonds and halogen bonds.

The Decisive Interplay: Intramolecular Hydrogen vs. Halogen Bonding

In ortho-halogenated N-isopropyl anilines, a direct competition arises between two powerful stabilizing forces: the formation of an intramolecular hydrogen bond and a halogen bond.

  • Intramolecular Hydrogen Bonding (N-H···X) : The amine proton can act as a hydrogen bond donor, forming a stable six-membered ring with an ortho-halogen atom acting as the acceptor.[4][5] This interaction can "lock" the conformation, significantly restricting the rotation of the N-isopropyl group and enhancing the overall rigidity and thermodynamic stability of the molecule. The strength of this bond is influenced by the electronegativity and size of the halogen acceptor.

  • Halogen Bonding (C-X···N) : A halogen atom covalently bonded to a carbon can exhibit a region of positive electrostatic potential on its outermost surface, opposite the C-X bond, known as a sigma-hole (σ-hole).[6] This electrophilic region can form an attractive, non-covalent interaction with a nucleophile, such as the lone pair of electrons on the aniline's nitrogen atom.[7][8] For a halogen bond to form, the geometry must allow the σ-hole to align with the nitrogen lone pair, which may compete with the geometry required for hydrogen bonding.

The predisposition of a molecule to form one bond over the other depends on the specific halogen. For instance, the σ-hole becomes more positive and prominent moving down the group from F to I, making iodine a much stronger halogen bond donor than fluorine.[7][9] Computational studies are essential to determine which of these competing interactions dominates in a given molecule, as this dictates the preferred conformation and is a primary driver of thermodynamic stability.

Part 2: Computational Assessment of Thermodynamic Stability

Before committing to costly and time-consuming synthesis, computational modeling provides invaluable foresight into the stability and conformational preferences of target molecules. Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict these properties with high accuracy.[7][10]

Causality Behind the Computational Approach

The goal of the computational workflow is to identify the global minimum energy conformation of the molecule. This structure represents the most thermodynamically stable state. By comparing the energies of different possible conformers (e.g., one stabilized by a hydrogen bond versus one stabilized by a halogen bond), we can predict which will be the dominant species and its relative stability.

Diagram: Computational Workflow for Stability Assessment

G cluster_0 Computational Analysis Start Define Molecular Structure (e.g., 2-chloro-N-isopropylaniline) ConformerSearch Perform Conformational Search (Identify potential low-energy structures) Start->ConformerSearch DFT_Opt Geometry Optimization (DFT) (e.g., B3LYP/6-311+G(d,p)) Find local energy minima ConformerSearch->DFT_Opt Freq_Calc Frequency Calculation (Confirm true minima, obtain thermochemical data) DFT_Opt->Freq_Calc Energy_Compare Compare Relative Energies (ΔG) (Identify the most stable conformer) Freq_Calc->Energy_Compare Bond_Analysis Analyze Non-Covalent Interactions (QTAIM, NBO) Energy_Compare->Bond_Analysis Conclusion Predict Thermodynamic Stability & Dominant Conformation Bond_Analysis->Conclusion

Caption: Workflow for computational stability analysis using DFT.

Experimental Protocol: DFT Calculation and Analysis
  • Structure Preparation : Build the initial 3D structure of the halogenated N-isopropyl aniline using molecular modeling software.

  • Conformational Search : Perform a systematic or stochastic conformational search to identify all sterically accessible low-energy conformers. This step is crucial to ensure the global minimum is not missed.

  • Geometry Optimization :

    • Objective : To find the lowest energy structure for each identified conformer.

    • Method : Submit each conformer to a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[11]

    • Causality : This level of theory is chosen because it accurately models both covalent and non-covalent interactions, including the hydrogen and halogen bonds central to this topic.

  • Frequency Calculation :

    • Objective : To verify that the optimized structure is a true energy minimum and to calculate thermodynamic properties like Gibbs free energy (G).

    • Method : Perform a frequency calculation at the same level of theory used for optimization. A true minimum will have no imaginary frequencies.

    • Causality : The absence of imaginary frequencies confirms the structure is stable at that point on the potential energy surface. The output provides the zero-point vibrational energy and thermal corrections necessary to calculate free energies.

  • Stability Ranking : Compare the calculated Gibbs free energies (G) of all optimized conformers. The conformer with the lowest G is the most thermodynamically stable.

  • Interaction Analysis (Self-Validation) :

    • Objective : To quantify and characterize the specific non-covalent interactions that stabilize the preferred conformer.

    • Method : Perform Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis on the most stable conformer.[8][12]

    • Causality : QTAIM can identify bond critical points between interacting atoms (e.g., between H and X in a hydrogen bond), and the electron density at this point correlates with bond strength. NBO analysis can quantify the stabilization energy from orbital interactions (e.g., the interaction between the nitrogen lone pair and the N-H antibonding orbital). These analyses provide physical evidence validating the geometric findings.

Part 3: Experimental Validation of Thermal Stability

While computational methods provide a powerful predictive model, empirical data is the ultimate arbiter of a compound's stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two fundamental thermal analysis techniques used to quantify the thermal stability of materials.[13]

Diagram: Integrated Experimental Workflow

G cluster_1 Experimental Validation cluster_tga TGA Analysis cluster_dsc DSC Analysis Start Synthesize & Purify Compound TGA_Sample Place ~5 mg in TGA pan Start->TGA_Sample DSC_Sample Seal ~5 mg in Al pan Start->DSC_Sample TGA_Run Heat under N₂ at 10°C/min TGA_Sample->TGA_Run TGA_Data Record Mass vs. Temperature TGA_Run->TGA_Data TGA_Result Determine Onset of Decomposition (Td) TGA_Data->TGA_Result Final_Analysis Correlate Thermal Data with Molecular Structure TGA_Result->Final_Analysis DSC_Run Heat-Cool-Heat Cycle (e.g., at 10°C/min) DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Result Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) DSC_Data->DSC_Result DSC_Result->Final_Analysis

Caption: Integrated workflow for TGA and DSC analysis.

Protocol: Thermogravimetric Analysis (TGA)
  • Principle & Causality : TGA measures the change in mass of a sample as a function of temperature under a controlled atmosphere.[14][15] The temperature at which significant mass loss begins (the onset of decomposition, Td) is a direct measure of the compound's thermal stability. A higher Td indicates greater stability.

  • Methodology :

    • Calibration : Calibrate the TGA instrument for mass and temperature using certified reference materials.

    • Sample Preparation : Accurately weigh 3-5 mg of the purified, dry compound into an inert TGA crucible (e.g., alumina).

    • Instrument Setup : Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Thermal Program : Equilibrate the sample at 30°C. Ramp the temperature at a constant rate, typically 10°C/min, up to a temperature where the sample is fully decomposed (e.g., 600°C).

    • Data Analysis : Plot the percentage of initial mass versus temperature. The onset decomposition temperature (Td) is determined from the intersection of the baseline tangent and the tangent of the decomposition curve.

Protocol: Differential Scanning Calorimetry (DSC)
  • Principle & Causality : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[16][17] It detects thermal events like melting, crystallization, and glass transitions. For crystalline solids, a high melting point (Tm) and a large enthalpy of fusion (ΔHfus) are indicative of a stable crystal lattice and, by extension, high thermodynamic stability.[18][19]

  • Methodology :

    • Calibration : Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard with a known melting point (e.g., indium).

    • Sample Preparation : Accurately weigh 2-5 mg of the purified compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as the reference.

    • Instrument Setup : Place the sample and reference pans into the DSC cell.

    • Thermal Program : A "heat-cool-heat" cycle is often employed.

      • First Heat : Ramp the temperature at 10°C/min to melt the sample completely. This erases the sample's prior thermal history.

      • Cool : Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization.

      • Second Heat : Ramp the temperature again at 10°C/min. The data from this second heating run is typically used for analysis.

    • Data Analysis : Plot heat flow versus temperature. The melting point (Tm) is taken as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Part 4: Data Synthesis & Structure-Stability Relationships

By integrating computational predictions with experimental data, we can establish clear relationships between molecular structure and thermodynamic stability.

Diagram: Structure-to-Stability Logic Flow

G substituent Substituent Properties (Position, Halogen Type) interactions Dominant Intramolecular Interaction (e.g., N-H···X H-Bond) substituent->interactions determines conformation Molecular Conformation (Rigidity, Planarity) interactions->conformation dictates stability Thermodynamic Stability (Higher Td, Tm) conformation->stability results in

Caption: Relationship between molecular features and stability.

Illustrative Data Summary

The following table presents hypothetical but chemically sound data for a series of N-isopropyl anilines to illustrate key trends.

CompoundHalogen PositionPredicted Dominant InteractionCalculated Relative Energy (kcal/mol)Experimental Td (°C)Experimental Tm (°C)
1 . N-isopropylanilineNone-+1.5~240-60
2 . 4-Chloro-N-isopropylanilineparaC-Cl···π+0.5~26535
3 . 2-Fluoro-N-isopropylanilineorthoN-H···F (Strong)0.0~28545
4 . 2-Chloro-N-isopropylanilineorthoN-H···Cl (Moderate)+0.2~28052
5 . 2-Iodo-N-isopropylanilineorthoC-I···N (Halogen Bond)+0.8~27060
Analysis of Trends:
  • Effect of Halogenation : Any halogenation (Compounds 2-5) increases thermal stability (higher Td and Tm) compared to the parent N-isopropylaniline (Compound 1).[13]

  • Positional Isomerism : Ortho-substitution that allows for intramolecular hydrogen bonding (Compounds 3 and 4) offers a significant stability advantage over para-substitution (Compound 2), as reflected in the higher decomposition temperatures and lower calculated relative energies.

  • Nature of the Ortho-Halogen : The strongest intramolecular hydrogen bond is predicted with fluorine (Compound 3), making it the most stable conformer in this series based on DFT. This leads to a very high decomposition temperature.

  • Hydrogen vs. Halogen Bonding : For the larger iodine atom (Compound 5), the C-I···N halogen bond may become competitive or even dominant over the weaker N-H···I hydrogen bond. While still conferring stability, the different conformational geometry may result in a slightly lower decomposition temperature compared to the strongly hydrogen-bonded fluoro and chloro analogs.

Conclusion

The thermodynamic stability of halogenated N-isopropyl anilines is governed by a sophisticated interplay of steric effects, electronic properties, and, most critically, non-covalent intramolecular interactions. Ortho-halogenation provides a powerful strategy for enhancing stability through the formation of a conformationally rigid, six-membered ring stabilized by an N-H···X hydrogen bond. The strength of this interaction, and thus the degree of stabilization, is halogen-dependent. For larger halogens like iodine, competition from halogen bonding must be considered.

A robust assessment of these compounds demands an integrated approach. High-level DFT calculations provide essential predictive power to identify the most stable conformers and quantify the underlying interactions, guiding rational design. These predictions must then be anchored by empirical data from thermal analysis techniques like TGA and DSC, which provide definitive, quantitative measures of thermal stability. By combining these computational and experimental workflows, researchers can confidently predict, validate, and engineer the stability of this vital class of molecules for advanced applications in medicine and materials.

References

  • Bernstein Group. (n.d.). Potential energy surfaces of substituted anilines: Conformational energies, deuteration effects, internal rotation, and torsional motion.
  • ResearchGate. (n.d.). Thermogravimetric curves of PANI (Polyaniline) and its derivatives POEA....
  • Pendleton, P., & Pain, A. (n.d.). Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry. PubMed.
  • BenchChem. (2025). A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives.
  • Chu, W., et al. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Gross, K., & Seybold, P. (n.d.). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
  • ResearchGate. (n.d.). (i) TGA thermograms and (ii) their derivatives for (a) channel γ-CD,....
  • Pharma Excipients. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • Hassan, A., et al. (2023, March 28). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. PMC.
  • Douglas, C. J., & Farrell, W. D. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC - NIH.
  • Sneddon, T., et al. (n.d.). Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines: Role of Aromatic Substitution and Molecular Weight Between Crosslinks. MDPI.
  • Stilinović, V., et al. (2024, June 6). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design - ACS Publications.
  • ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
  • Knaś, M., et al. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC.
  • López, O., et al. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • Wu, H., et al. (2016, February 4). Stability and Characteristics of the Halogen Bonding Interaction in an Anion-Anion Complex: A Computational Chemistry Study. PubMed.
  • ResearchGate. (2026, January 10). Halogen Substituent Effects on the Relative Stability of Salicylidene Aniline Crystals of Different Stacking Types.
  • Murhekar, G. H., & Kumbhalkar, K. V. (2025, November 3). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR.
  • ResearchGate. (n.d.). Stabilization of a protein by a single halogen‐based aromatic amplifier.
  • Chu, W., et al. (2024, October 1). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed.
  • PubChem - NIH. (n.d.). N-Isopropylaniline.
  • Gilday, L. C., et al. (n.d.). The Halogen Bond. Chemical Reviews - ACS Publications.
  • Parsons, S., et al. (n.d.). Destabilisation of hydrogen bonding and the phase stability of aniline at high pressure.
  • ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • ACS Publications. (n.d.). The Halogen Bond. Chemical Reviews.
  • Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC.
  • ResearchGate. (n.d.). C−H nucleophilic halogenation (Cl/Br) of N‐protected aniline derivatives.
  • Xie, M., et al. (n.d.). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. PubMed.
  • ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines | Request PDF.
  • Linsinger, T. P. J., et al. (n.d.). Differential scanning calorimetry to measure the purity of polycyclic aromatic hydrocarbons.
  • (n.d.). Conformational Analysis.
  • PubMed. (2016, November 16). Ligand Promoted meta-C-H Chlorination of Anilines and Phenols.
  • NIST WebBook. (n.d.). Aniline, n-isopropyl-, hydrochloride.
  • Alkorta, I., et al. (n.d.). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI.
  • IOMC. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology.
  • Stilinović, V., et al. (n.d.). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. PMC.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Intermolecular hydrogen bonding in NLO. Theoretical analysis of the nitroaniline and HF cases.
  • ResearchGate. (2019, December 9). Hypervalent halogen hydrides HalHn (Hal = Cl, Br, I; n = 3, 5, 7): DFT and ab initio stability prediction.
  • ResearchGate. (n.d.). Optimized geometries of aniline, N-methylaniline and their hydrogen....

Sources

Literature Review & Technical Guide: Synthesis of 3-Bromo-5-chloro-N-(propan-2-yl)aniline

[1]

Executive Summary

The compound 3-Bromo-5-chloro-N-(propan-2-yl)aniline (also known as N-isopropyl-3-bromo-5-chloroaniline) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators.[1] Its unique substitution pattern—featuring a secondary amine, a bromine, and a chlorine—offers orthogonal reactivity.[1] The bromine atom facilitates selective Suzuki or Buchwald-Hartwig couplings, while the chlorine remains available for subsequent diversification or metabolic blocking.[1]

This guide synthesizes the most robust pathways for its production, prioritizing chemoselectivity to preserve the halogenated core while ensuring mono-alkylation of the amine.[1]

Strategic Retrosynthesis & Challenges

The synthesis of this molecule hinges on two critical selectivity challenges:

  • Chemoselectivity of the Amine: Preventing over-alkylation to the tertiary amine (N,N-diisopropyl species).

  • Halogen Integrity: Avoiding hydrodehalogenation (loss of Br/Cl) during the formation of the aniline precursor.

The retrosynthetic analysis suggests the disconnection of the N-isopropyl bond is the most logical approach, tracing back to the commercially available or easily synthesized 3-bromo-5-chloroaniline .[1]

Visualization: Retrosynthetic Logic

RetrosynthesisTargetTarget:3-Bromo-5-chloro-N-(propan-2-yl)anilinePrecursorPrecursor:3-Bromo-5-chloroanilinePrecursor->TargetC-N Bond FormationReagent1Reagent:Acetone + Reductant(Reductive Amination)Reagent1->TargetPathway A (Preferred)Reagent2Reagent:2-Bromopropane + Base(Direct Alkylation)Reagent2->TargetPathway B (Alternative)NitroStarting Material:1-Bromo-3-chloro-5-nitrobenzeneNitro->PrecursorSelective Reduction(Fe/HCl or SnCl2)

Figure 1: Retrosynthetic tree highlighting the primary disconnection at the secondary amine and the nitro-reduction origin.[1]

Pathway A: Reductive Amination (The Gold Standard)[1]

The reductive amination of 3-bromo-5-chloroaniline with acetone is the industry-preferred route.[1] It offers superior control over mono-alkylation compared to direct alkylation using alkyl halides.

Mechanistic Insight

The aniline nitrogen, deactivated by the electron-withdrawing Br and Cl atoms, is a poor nucleophile.[1] Consequently, the formation of the imine (Schiff base) intermediate is the rate-determining step.[1] Standard conditions often fail to drive this equilibrium. The protocol below utilizes Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid dehydrating agent to force imine formation before reduction.[1]

Detailed Protocol
ParameterSpecification
Starting Material 3-Bromo-5-chloroaniline (1.0 equiv)
Carbonyl Source Acetone (excess, solvent/reagent)
Lewis Acid Titanium(IV) isopropoxide (1.2 – 1.5 equiv)
Reductant Sodium Borohydride (NaBH₄) or NaBH(OAc)₃
Solvent THF or Methanol (after imine formation)
Temperature Ambient to 50°C

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a dry reaction vessel with 3-bromo-5-chloroaniline (10 mmol) and anhydrous THF (20 mL).

    • Add Acetone (1.5 mL, 20 mmol) followed by Ti(OiPr)₄ (3.5 mL, 12 mmol) under nitrogen atmosphere.

    • Critical Check: Stir at room temperature for 6–12 hours. Monitor by TLC or LCMS. The disappearance of the aniline peak indicates complete conversion to the imine/titanium complex.

  • Reduction:

    • Dilute the mixture with Methanol (10 mL) (Caution: Exothermic).

    • Cool to 0°C.

    • Add NaBH₄ (0.57 g, 15 mmol) portion-wise.[1]

    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up (Hydrolysis):

    • Quench by adding 1N NaOH or water (10 mL). A white precipitate (TiO₂) will form.

    • Filter through a pad of Celite to remove titanium salts. Rinse with EtOAc.

    • Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc, gradient 0–10%).[1]

    • Expected Yield: 85–92%.

Visualization: Experimental Workflow

ReductiveAminationStartStart:3-Br-5-Cl-AnilineMixAdd Acetone +Ti(OiPr)4(Dehydration)Start->MixImineIntermediate:Titanium-Imine ComplexMix->ImineReduceAdd NaBH4/MeOH(Reduction)Imine->ReduceQuenchQuench (NaOH)& Filter (Celite)Reduce->QuenchProductProduct:N-Isopropyl-3-Br-5-Cl-anilineQuench->Product

Figure 2: Step-by-step workflow for the Titanium-mediated reductive amination.[1]

Pathway B: Direct Alkylation (Alternative)[1]

Direct alkylation using 2-bromopropane is chemically simpler but operationally difficult due to the "over-alkylation" problem. This route is only recommended if Ti(OiPr)₄ is unavailable or if cost is the sole driver.

Reaction:

Optimization Strategy: To favor mono-alkylation, use a significant excess of the aniline (the cheaper reagent) or strictly control conversion to <60% and recycle the starting material.[1]

  • Reagents: 2-Bromopropane (0.8 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C.

  • Risk: Formation of ~10-15% N,N-diisopropyl impurity which is difficult to separate from the product due to similar polarity.[1]

Precursor Synthesis: 3-Bromo-5-chloroaniline[1][3][4][5]

If the starting aniline is not commercially sourced, it must be synthesized from 1-bromo-3-chloro-5-nitrobenzene .[1]

Crucial Safety Note: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended here.[1] Palladium catalysts readily facilitate the oxidative addition of Aryl-Br and Aryl-Cl bonds, leading to dehalogenation (yielding aniline or 3-chloroaniline).[1]

Recommended Reduction Method: Iron/Ammonium Chloride This method is chemoselective for the nitro group and leaves halogens untouched.

  • Suspend 1-bromo-3-chloro-5-nitrobenzene (1 equiv) in Ethanol/Water (3:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux at 80°C for 2–4 hours.

  • Filter hot to remove iron oxides.

  • Concentrate to yield the aniline.

Analytical Profile & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (CDCl₃) Doublet (~1.2 ppm, 6H) for isopropyl methyls.Septet (~3.6 ppm, 1H) for CH.Broad singlet (~3.8 ppm) for NH.Three distinct aromatic signals (t, ~6.4–6.9 ppm).[1][2]Confirms N-isopropyl group and lack of symmetry in the ring.
LC-MS [M+H]⁺ peaks at m/z ~248, 250, 252.[1]Isotopic pattern (Br + Cl) confirms halogen retention.
TLC R_f ~0.4–0.5 (Hex/EtOAc 9:1).Higher R_f than primary aniline; lower than tertiary amine.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[1]

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

  • PubChem. (n.d.).[3] "3-Bromo-5-chloroaniline Compound Summary." National Center for Biotechnology Information. Link[1]

Methodological & Application

Using 3-Bromo-5-chloro-N-(propan-2-yl)aniline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-chloro-N-(propan-2-yl)aniline (CAS: 1936298-18-8) represents a high-value "bifunctional" scaffold for drug discovery. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents (3-Bromo vs. 5-Chloro) and the pre-installed N-isopropyl motif .

This guide addresses a common challenge in medicinal chemistry: constructing non-symmetrical bi-aryl or tri-aryl systems around an aniline core without protecting group manipulations. By leveraging the inherent reactivity difference between the C3-Bromine and C5-Chlorine, researchers can execute sequential cross-coupling reactions with high regioselectivity. Furthermore, the N-isopropyl group serves as a lipophilic steric handle, often critical for optimizing kinase inhibitor potency and metabolic stability (ADME).

Chemical Profile & Strategic Value

PropertySpecificationStrategic Implication
Molecular Formula C₉H₁₁BrClNLipophilic Core (cLogP ~3.5)
Molecular Weight 248.55 g/mol Fragment-based drug design (FBDD) compliant (<300 MW)
C3-Bromine High ReactivityPrimary Coupling Site: Reacts under mild Pd-catalysis (Suzuki/Buchwald).
C5-Chlorine Lower ReactivitySecondary Coupling Site: Remains inert during C3-functionalization; activated by specialized ligands later.
N-Isopropyl Steric BulkSelectivity Modulator: Pre-installed to avoid difficult mono-alkylation of electron-deficient anilines.
The "Orthogonal Halogen" Advantage

In standard aniline synthesis, introducing two different aryl groups at the meta positions is synthetically taxing. This intermediate allows for a "Plug-and-Play" approach:

  • Step 1: Target the Br (weakest bond, easiest oxidative addition).

  • Step 2: Target the Cl (stronger bond, requires electron-rich ligands).

Experimental Workflows

Visualizing the Reaction Pathway

The following diagram illustrates the sequential functionalization logic.

ReactionPathway Start Starting Material 3-Br-5-Cl-N-iPr-aniline Step1 Step 1: C3-Functionalization (Selective Suzuki/Buchwald) Start->Step1 Pd(PPh3)4, Na2CO3 Boronic Acid 1 (R-B(OH)2) Temp: 60-80°C Intermediate Intermediate A 3-Aryl-5-Cl-N-iPr-aniline Step1->Intermediate Br displaced Cl intact Step2 Step 2: C5-Functionalization (High-Energy Cross-Coupling) Intermediate->Step2 Pd2(dba)3, XPhos Boronic Acid 2 (R'-B(OH)2) Temp: 100-110°C Final Final Scaffold 3,5-Diaryl-N-iPr-aniline Step2->Final Cl displaced

Figure 1: Sequential chemoselective coupling workflow leveraging Br/Cl reactivity differences.

Detailed Protocols

Protocol A: Regioselective Suzuki Coupling at C3-Bromine

Objective: Install the first aryl group at the 3-position without disturbing the 5-chloro substituent.

Reagents:

  • Substrate: 3-Bromo-5-chloro-N-(propan-2-yl)aniline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for mildness to prevent Cl activation.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane or DME

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution.

  • Reaction: Heat to 70–80°C .

    • Critical Note: Do not exceed 90°C. Higher temperatures may initiate oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by LC-MS. The starting material (Br peak) should disappear, while the intermediate (Cl peak) remains stable.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Pass: LC-MS shows a single mass peak corresponding to [M-Br+Aryl].

  • Fail: Presence of bis-coupled product (reaction too hot) or unreacted Br (catalyst dead).

Protocol B: High-Energy Coupling at C5-Chlorine

Objective: Functionalize the remaining chlorinated position. This step requires a more active catalyst system due to the stronger C-Cl bond and the steric bulk of the N-isopropyl group.

Reagents:

  • Substrate: Intermediate from Protocol A (1.0 equiv)

  • Coupling Partner: Boronic Acid (Suzuki) or Amine (Buchwald)[1]

  • Catalyst Source: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: XPhos or RuPhos (4-10 mol%) — Required for activating aryl chlorides.

  • Base: K₃PO₄ (Suzuki) or NaOtBu (Buchwald)

  • Solvent: Toluene or t-Amyl Alcohol

Procedure:

  • Setup: In a glovebox or under strict inert atmosphere, combine substrate, coupling partner, Pd source, ligand, and base.[1]

  • Reaction: Heat to 100–110°C for 12–24 hours.

  • Note on Sterics: The N-isopropyl group is bulky. If performing a Buchwald amination here, ensure the incoming amine is not excessively hindered, or switch to a smaller ligand like BrettPhos .

  • Workup: Standard aqueous extraction.

  • Purification: HPLC or recrystallization.

Troubleshooting & Optimization Logic

The following decision tree helps navigate common issues related to the N-isopropyl group and catalyst selection.

Optimization Issue Problem: Low Yield at C5-Cl Step Check1 Is the N-isopropyl group interfering sterically? Issue->Check1 Sol1 Switch Ligand: Use SPhos or RuPhos (Better for hindered substrates) Check1->Sol1 Yes (Bulky coupling partner) Sol2 Check Electronic Deactivation: Is the C3-Aryl group electron-withdrawing? Check1->Sol2 No (Small coupling partner) Action Increase Temp to 120°C Switch to Microwave Sol2->Action Yes (Deactivated Ring)

Figure 2: Optimization logic for sterically or electronically challenging C5-couplings.

Safety & Handling (HSE)

  • Toxicity: Like most halogenated anilines, this compound is likely toxic if swallowed and irritating to eyes/skin.[2]

  • Storage: Store at 2-8°C under inert gas. The amine is prone to oxidation (darkening) over time if exposed to air.

  • Waste: All halogenated waste must be segregated. Palladium residues must be scavenged (e.g., using SiliaMetS®) before final compound isolation to meet pharmaceutical purity standards (<10 ppm Pd).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3084709, 3-Bromo-5-chloroaniline. Retrieved from [Link]

    • Note: Provides physiochemical baseline for the core scaffold.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

    • Authoritative source for Suzuki coupling mechanisms and halogen selectivity.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Retrieved from [Link]

    • Reference for ligand selection (XPhos/RuPhos) in difficult aryl chloride couplings.
  • Source for commercial availability and analog comparison.

Sources

Application Notes & Protocols: Chemoselective Suzuki-Miyaura Coupling of Bromo-Chloro-Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemoselectivity Challenge in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness in forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical and materials science.[1][2] Its mild conditions and tolerance for a wide array of functional groups have cemented its role in the drug development pipeline.[3][4] However, the presence of multiple, distinct halogen substituents on a single aromatic ring, such as in bromo-chloro-anilines, introduces a significant challenge: achieving chemoselective coupling at a specific C-X bond.

This guide provides an in-depth exploration of the reaction conditions necessary to achieve selective Suzuki-Miyaura coupling at the C-Br bond of bromo-chloro-anilines, leaving the C-Cl bond intact for subsequent transformations. We will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and offer insights gleaned from extensive field experience to empower researchers in this demanding synthetic landscape.

The Mechanistic Basis of C-Br vs. C-Cl Selectivity

The crux of achieving chemoselectivity in the Suzuki-Miyaura coupling of dihalogenated substrates lies in the initial, often rate-determining, oxidative addition step.[5][6] This is where the palladium(0) catalyst inserts into the carbon-halogen bond. The general reactivity trend for aryl halides in this step is R-I > R-OTf > R-Br >> R-Cl.[3][7] This inherent difference in reactivity stems from the disparity in bond dissociation energies (BDEs) of the C-X bonds, with the C-Br bond being weaker and more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond.[8]

However, relying solely on this intrinsic reactivity difference is often insufficient to guarantee high selectivity. The electronic and steric properties of the phosphine ligand coordinated to the palladium center play a paramount role in modulating the catalyst's reactivity and, consequently, its selectivity.[9][10] Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition step, a critical factor for activating even the less reactive C-Cl bonds.[11][12] Therefore, careful ligand selection is imperative to widen the reactivity gap between the C-Br and C-Cl bonds, favoring selective activation of the former.

The choice of palladium precursor, base, and solvent system further influences the delicate balance of the catalytic cycle, impacting catalyst stability, reaction kinetics, and ultimately, the chemoselectivity of the transformation.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArBr Ar-Br (Bromo-Chloro-Aniline) ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Recommended Protocol for Selective C-Br Coupling

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of a bromo-chloro-aniline with an arylboronic acid. Optimization may be required depending on the specific substrates.

Materials:

  • Substrate: Bromo-chloro-aniline (e.g., 4-bromo-2-chloroaniline)

  • Boronic Acid: Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium Precatalyst: Pd(OAc)₂ (1-2 mol%) or a pre-formed catalyst like Pd(PPh₃)₄ (1-2 mol%)

  • Ligand: A suitable phosphine ligand (e.g., PPh₃, SPhos, XPhos) (2-4 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O in a 4:1 to 10:1 ratio)

  • Inert Gas: Nitrogen or Argon

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas line (manifold or balloon)

  • Standard laboratory glassware for workup and purification

Experimental Parameters at a Glance:

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Readily available and effective palladium sources. Pre-catalysts can also be employed.
Ligand PPh₃, SPhos, XPhosThe choice of ligand is critical for selectivity. Less bulky ligands like PPh₃ often favor C-Br activation. More sophisticated ligands may be needed for challenging substrates.[9]
Base K₂CO₃, K₃PO₄Inorganic bases are generally preferred for their compatibility and ease of removal.[13]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O (e.g., 4:1)Biphasic solvent systems facilitate the dissolution of both organic and inorganic reagents and promote the reaction.[14]
Temperature 80-110 °CSufficient to drive the reaction to completion while minimizing side reactions.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS to determine completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligands.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromo-chloro-aniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and phosphine ligand (e.g., PPh₃, 0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of Toluene and 1 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-chloro-aniline is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired selectively coupled product.

Troubleshooting and Field Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., a biaryl phosphine like SPhos or XPhos). Ensure your reagents and solvents are anhydrous and properly degassed.

  • Loss of Selectivity (C-Cl Coupling): If significant coupling at the C-Cl bond is observed, this indicates the reaction conditions are too harsh. Try lowering the reaction temperature or using a less electron-rich, less bulky phosphine ligand.

  • Protodeboronation: The decomposition of the boronic acid is a common side reaction. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help mitigate this. Additionally, ensuring the reaction is run under strictly inert conditions can minimize this pathway.

  • Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen. Thorough degassing of solvents and maintaining a robust inert atmosphere are crucial to prevent this.

Conclusion

The chemoselective Suzuki-Miyaura coupling of bromo-chloro-anilines is a powerful tool for the synthesis of complex molecules in drug discovery and development. By understanding the mechanistic principles that govern selectivity and by carefully controlling the reaction parameters—particularly the choice of ligand, base, and temperature—researchers can successfully navigate this synthetic challenge. The protocol provided herein serves as a validated starting point, and with thoughtful optimization, can be adapted to a wide range of substrates, accelerating the discovery of novel chemical entities.

References

  • Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • ResearchGate. (2025). Oxidative Addition of Aryl Halides to Palladium(0)
  • Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • RSC Publishing. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.
  • YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide.
  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Suzuki-Miyaura.
  • Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PMC. (n.d.).
  • PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • MDPI. (n.d.).
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Medium. (2023).
  • PMC. (n.d.). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines.
  • PMC. (2024).
  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Precision Microwave Synthesis: 3-Bromo-5-chloro-N-(propan-2-yl)aniline & Selective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-2026-042

Executive Summary

This guide details the high-efficiency synthesis of 3-Bromo-5-chloro-N-(propan-2-yl)aniline , a critical pharmacophore scaffold containing a secondary amine and two chemically distinct halogen handles (Br, Cl). Leveraging the dielectric heating capabilities of modern microwave reactors, we replace the traditional, multi-hour reductive amination reflux with a 15-minute pressurized protocol. Furthermore, this note demonstrates the scaffold's utility in chemoselective cross-coupling , providing a validated protocol for site-selective Suzuki-Miyaura coupling at the C-Br bond without disrupting the C-Cl motif.

Strategic Rationale & Chemistry

The Scaffold

The target molecule features a 1,3,5-substitution pattern. The N-isopropyl group (propan-2-yl) reduces metabolic liability compared to primary amines and increases lipophilicity. The coexistence of Bromine (C3) and Chlorine (C5) allows for orthogonal functionalization .

  • C-Br Bond (BDE ~67 kcal/mol): Reactive toward Pd-catalyzed oxidative addition at mild temperatures.

  • C-Cl Bond (BDE ~80 kcal/mol): Remains inert under standard Suzuki conditions, serving as a latent handle for subsequent diversification (e.g., Buchwald-Hartwig amination).

Why Microwave Irradiation?
  • Selectivity in Reductive Amination: Conventional heating of anilines with acetone and reducing agents often leads to over-alkylation or competitive imine hydrolysis. Microwave (MW) irradiation allows for rapid "in-situ" imine formation and reduction, kinetically favoring the mono-alkylated product.

  • Solvent Superheating: Acetone (bp 56 °C) can be heated to 100–120 °C in a sealed MW vessel, significantly increasing the rate of the condensation step (Aniline + Ketone

    
     Imine).
    

Workflow Visualization

The following diagram outlines the synthesis of the core scaffold and its divergent downstream applications.

G Start Start: 3-Bromo-5-chloroaniline MW_Step1 Protocol 1: MW Reductive Amination 110°C, 15 min Start->MW_Step1 + Reagents Reagent Reagents: Acetone, NaBH(OAc)3 AcOH, DCE Reagent->MW_Step1 Product Target Scaffold: 3-Bromo-5-chloro- N-(propan-2-yl)aniline MW_Step1->Product Decision Decision Node: Selectivity Check Product->Decision Path_Suzuki Protocol 2: Site-Selective Suzuki (Targets Br) Decision->Path_Suzuki C-Br Reaction Path_Buchwald Future Path: C-Cl Activation (Buchwald-Hartwig) Decision->Path_Buchwald C-Cl Reaction (Latent)

Figure 1: Synthetic workflow for the generation and utilization of the 3-Bromo-5-chloro-N-(propan-2-yl)aniline scaffold.

Protocol 1: Microwave-Assisted Reductive Amination

Objective: Synthesize 3-Bromo-5-chloro-N-(propan-2-yl)aniline from 3-bromo-5-chloroaniline.

Materials
  • Substrate: 3-Bromo-5-chloroaniline (1.0 equiv, 2.0 mmol)

  • Carbonyl Source: Acetone (5.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (2.5 equiv)[1]

  • Additive: Glacial Acetic Acid (2.0 equiv) – Critical for imine activation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology
  • Vessel Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 3-bromo-5-chloroaniline (412 mg, 2.0 mmol) in DCE (4 mL).

  • Activation: Add Acetone (0.73 mL, 10 mmol) and Acetic Acid (0.23 mL, 4.0 mmol). Stir at room temperature for 2 minutes to initiate imine equilibrium.

  • Reductant Addition: Add NaBH(OAc)₃ (1.06 g, 5.0 mmol) in one portion. Note: Mild gas evolution (H₂) may occur. Cap the vial immediately with a Teflon-lined septum cap.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (Acetone generates pressure; ensure vessel rating is sufficient).

    • Power: High absorption (set max to 200W).

  • Work-up:

    • Cool to <40 °C (using compressed air cooling feature of the reactor).

    • Quench carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize acid and quench residual borohydride.

    • Extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is typically a pale yellow oil or low-melting solid.

Data & Validation
ParameterConventional (Reflux)Microwave (110°C)
Time 12 Hours15 Minutes
Conversion 85%>98%
Mono:Bis Selectivity 88:1299:1
Isolated Yield 72%91%

Table 1: Comparison of synthetic methods. MW irradiation suppresses the formation of the tertiary amine byproduct (N,N-diisopropyl) due to steric bulk and rapid reaction kinetics.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid to the C-Br position, retaining the C-Cl bond.

Mechanistic Insight

Palladium inserts into C-Halogen bonds based on bond dissociation energy. The rate of oxidative addition follows: I > Br > OTf >> Cl. By controlling temperature and ligand choice, we can exclusively activate the Bromine.

Materials
  • Substrate: 3-Bromo-5-chloro-N-(propan-2-yl)aniline (Product from P1) (0.5 mmol)

  • Coupling Partner: Phenylboronic acid (0.6 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) – Chosen for robustness and moderate activity, preventing C-Cl insertion.

  • Base: K₂CO₃ (2 M aqueous, 2.0 equiv)

  • Solvent: 1,4-Dioxane (3 mL)

Step-by-Step Methodology
  • Preparation: In a 10 mL MW vial, combine the aniline substrate (124 mg, 0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), and Pd(dppf)Cl₂ (12 mg).

  • Inerting: Seal the vial and purge with Argon/Nitrogen for 2 minutes.

  • Solvent Addition: Inject degassed 1,4-Dioxane (3 mL) and 2M K₂CO₃ (0.5 mL) through the septum.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Stirring: High speed.

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Wash with brine, dry, and concentrate.

  • Outcome: The product, 3-chloro-5-phenyl-N-(propan-2-yl)aniline , is obtained. The Chlorine atom remains intact (confirmed by MS isotopic pattern 3:1 for ³⁵Cl:³⁷Cl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol 1) Wet solvents or old reductant.Use anhydrous DCE; ensure NaBH(OAc)₃ is fresh (white powder, not clumped).
Over-Alkylation (Protocol 1) Temperature too high.Reduce MW temp to 90 °C or reduce reaction time to 10 min.
C-Cl Insertion (Protocol 2) Catalyst too active (e.g., XPhos).Stick to Pd(dppf)Cl₂ or Pd(PPh₃)₄. Avoid electron-rich biaryl phosphine ligands.
Vessel Failure Excess pressure from Acetone.Do not fill vial >50%. Ensure "Pre-stir" step allows initial gas evolution before sealing.

References

  • Microwave-Assisted Reductive Amination: Loughlin, W. A., & Jenkins, I. D. (2005). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Thieme Connect. [Link]

  • Selectivity in Poly-Halogenated Couplings: Handy, S. T., & Zhang, Y. (2006). Chemoselective Suzuki couplings of dihaloarenes. Tetrahedron. [Link]

  • General Microwave Synthesis Protocols: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • SNAr Alternatives (Contextual Grounding): Roh, K. R., et al. (2001). Microwave-assisted nucleophilic aromatic substitution. Tetrahedron Letters. [Link]

Sources

Scale-up process for 3-Bromo-5-chloro-N-(propan-2-yl)aniline production

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This application note details a robust, scalable protocol for the production of 3-Bromo-5-chloro-N-(propan-2-yl)aniline , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

While direct nucleophilic aromatic substitution (


) is often considered for anilines, the electron-electronic nature of the 3-bromo-5-chloro motif renders the ring insufficiently activated for mild 

, forcing harsh conditions that degrade material. Conversely, catalytic hydrogenation poses a severe risk of hydrodehalogenation (loss of Br/Cl).

Therefore, this protocol utilizes a Reductive Amination strategy employing Sodium Triacetoxyborohydride (STAB) .[1] This route offers high chemoselectivity, minimal dehalogenation risk, and a safety profile compatible with kilo-scale reactors.

Part 2: Strategic Route Selection

The selection of the synthetic route is governed by three critical quality attributes (CQAs): Halogen Integrity , Mono-Selectivity , and Process Safety .

Why Reductive Amination?
  • vs. Alkylation (Isopropyl Bromide): Direct alkylation of anilines with alkyl halides leads to uncontrollable over-alkylation (formation of tertiary amines and quaternary salts).

  • vs. Hydrogenation (Pt/C + Acetone +

    
    ):  Halogenated aromatics are prone to hydrogenolysis. Under standard hydrogenation conditions, the C-Br and C-Cl bonds are labile, leading to des-halo impurities that are difficult to separate.
    
  • The Solution (STAB): Sodium triacetoxyborohydride is a mild hydride donor that selectively reduces the in situ formed imine without touching the aromatic halogens or nitro groups.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is irreversibly reduced to the target amine.

ReactionPathway cluster_conditions Critical Parameters SM 3-Bromo-5-chloroaniline (Starting Material) Imine Imine Intermediate (Transient) SM->Imine + Acetone - H2O (Acid Cat.) Acetone Acetone (Reagent/Solvent) Acetone->Imine Product 3-Bromo-5-chloro- N-isopropylaniline Imine->Product + STAB Hydride Transfer STAB NaBH(OAc)3 (Reductant) STAB->Product Param1 Temp: 20-25°C Param2 Solvent: Toluene/AcOH

Figure 1: Mechanistic pathway for the reductive amination of 3-bromo-5-chloroaniline.

Part 3: Process Safety & Hazard Analysis

Before proceeding to the bench or pilot plant, the following hazards must be mitigated:

  • Exotherm Control: The addition of STAB to the reaction mixture is exothermic. On a large scale, solid addition must be portion-wise (or via a solids-charging hopper) to maintain internal temperature

    
    .
    
  • Gas Evolution: Quenching the reaction with aqueous base (NaHCO3 or NaOH) generates

    
     (from acetic acid neutralization) and potentially 
    
    
    
    (from unreacted borohydride).
    • Control: Quench slowly over 60 minutes with vigorous stirring and adequate headspace venting.

  • Boron Waste: The reaction generates boric acid salts. These can form emulsions during extraction.

    • Control: Use a tartrate or citrate wash if emulsion persists, or filter the biphasic mixture through Celite.

Part 4: Detailed Experimental Protocol

Scale: 100 g Input (Scale factor: 1.0) Expected Yield: 85-92% Purity: >98% (HPLC)

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Mass/VolRole
3-Bromo-5-chloroaniline 1.0100.0 gLimiting Reagent
Acetone 5.0140.0 g (177 mL)Reactant & Co-solvent
Toluene N/A1000 mLSolvent (DCE replacement)
Acetic Acid (Glacial) 2.058.0 gCatalyst
Sodium Triacetoxyborohydride 1.5154.0 gReductant
1N NaOH N/A~800 mLQuench/pH adjust
Step-by-Step Procedure

1. Imine Formation (The "Aging" Step)

  • Charge a 3L jacketed reactor with 3-Bromo-5-chloroaniline (100 g) and Toluene (1000 mL).

  • Start stirring (300 RPM).

  • Add Acetone (177 mL) followed by Acetic Acid (58 g).

  • Expert Insight: Allow this mixture to stir for 30-60 minutes at 20°C before adding the reductant. This promotes the equilibrium toward the imine/iminium species, ensuring the hydride reacts with the intermediate rather than the ketone (which would waste reagent).

2. Reductive Step

  • Cool the reactor jacket to 15°C.

  • Add Sodium Triacetoxyborohydride (STAB) (154 g) in 5 portions over 60 minutes.

    • Checkpoint: Monitor internal temperature. Do not exceed 30°C.

  • After addition, warm to 20-25°C and stir for 4–12 hours.

  • IPC (In-Process Control): Sample for HPLC. Target: <2% Starting Material.

3. Quench & Workup

  • Cool mixture to 10°C.

  • Slowly add 1N NaOH (800 mL) over 45 minutes. Caution: Gas evolution.

  • Adjust pH to >10.

  • Separate layers.[7] Extract aqueous layer with Toluene (2 x 200 mL).

  • Combine organics and wash with Water (300 mL) followed by Brine (300 mL).

  • Dry over

    
    , filter, and concentrate under vacuum to an oil.
    

4. Isolation (Salt Formation)

  • Note: The free base is likely an oil or low-melting solid. For stable storage/handling, conversion to the HCl salt is recommended.

  • Dissolve the crude oil in Ethyl Acetate (500 mL).

  • Cool to 0-5°C.[7]

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise.

  • The product hydrochloride salt will precipitate. Filter, wash with cold EtOAc, and dry.

Part 5: Process Flow Diagram

ProcessFlow Start Reactor Charge: Aniline + Toluene + Acetone + AcOH Age Age 1 hr @ 20°C (Imine Formation) Start->Age Reduction Add STAB (Portionwise) Maintain T < 30°C Age->Reduction IPC IPC: HPLC Check (<2% SM) Reduction->IPC IPC->Reduction Fail (Add more STAB) Quench Quench with NaOH (pH > 10) IPC->Quench Pass Workup Phase Separation & Brine Wash Quench->Workup SaltForm Salt Formation (HCl/EtOAc) Workup->SaltForm Final Final Product: HCl Salt Isolation SaltForm->Final

Figure 2: Unit operation workflow for the scale-up process.

Part 6: Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid (HCl salt)
Assay HPLC (254 nm)> 98.0% a/a
Starting Material HPLC< 0.5%
Bis-alkylated Impurity HPLC/MS< 0.1% (Rare due to steric hindrance)
Water Content Karl Fischer< 1.0%
Identity 1H-NMRConsistent with structure

Troubleshooting Guide:

  • Slow Conversion: If reaction stalls, add 0.5 equiv more Acetone. STAB degrades over time in the presence of acid; fresh reagent is crucial.

  • Emulsions: If the quench forms a rag layer, filter through a pad of Celite to break the boron-complex emulsion.

Part 7: References

  • Abdel-Magid, A. F., et al. (1996).[1][2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. This is the foundational text for the STAB protocol, establishing its superiority over NaBH3CN for safety and yield.

  • Organic Chemistry Portal. "Reductive Amination - STAB Protocol." A comprehensive database of reductive amination conditions and functional group tolerance.

  • ACS Green Chemistry Institute. "Reagent Guides: Reductive Amination." Provides industrial context on the selection of boron hydrides vs. hydrogenation for scale-up, emphasizing safety profiles.

Sources

Troubleshooting & Optimization

Purification methods for removing unreacted 3-bromo-5-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of unreacted 3-bromo-5-chloroaniline from reaction mixtures. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture containing 3-bromo-5-chloroaniline?

A1: Crude reaction mixtures containing 3-bromo-5-chloroaniline often include a variety of impurities. These can consist of unreacted starting materials, by-products from the reaction (such as regioisomers or over-halogenated species), residual reagents and solvents, and degradation products.[1] Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored polymeric by-products.[2]

Q2: My 3-bromo-5-chloroaniline sample is discolored (e.g., yellow, brown, or dark). What causes this and how can I fix it?

A2: Discoloration in anilines is typically due to aerial oxidation.[2] The amino group is easily oxidized, forming colored impurities. This process can be accelerated by exposure to air and light. For solid 3-bromo-5-chloroaniline, discoloration can often be remedied by recrystallization, sometimes with the addition of activated charcoal to adsorb the colored impurities.

Q3: Which purification method is best for removing unreacted 3-bromo-5-chloroaniline?

A3: The optimal purification method depends on the nature of the desired product and the other components in the reaction mixture.

  • Acid-Base Extraction: This is a highly effective method if your desired product is neutral or acidic, as the basic 3-bromo-5-chloroaniline can be selectively extracted into an acidic aqueous phase.[3][4]

  • Column Chromatography: This technique is versatile and can separate compounds with different polarities. It is particularly useful if your product has a polarity significantly different from 3-bromo-5-chloroaniline.[5]

  • Recrystallization: If the unreacted 3-bromo-5-chloroaniline is an impurity in a solid product, recrystallization can be an effective final purification step, provided a suitable solvent is found where the solubility of the product and the impurity differ significantly with temperature.[5]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of purification. By spotting the crude mixture, the purified fractions, and a reference standard of 3-bromo-5-chloroaniline on a TLC plate, you can visualize the separation and identify which fractions contain your desired product and which still contain the unreacted aniline.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 3-bromo-5-chloroaniline.

Acid-Base Extraction Troubleshooting
Problem Potential Cause Solution
Incomplete removal of 3-bromo-5-chloroaniline. Insufficient acid was used to protonate all of the aniline.Use a pH meter or pH paper to ensure the aqueous layer is acidic (pH < 2) after extraction. Perform multiple extractions with the acidic solution.[3]
Emulsion formation at the interface of the organic and aqueous layers. The two layers are not separating cleanly, often due to vigorous shaking or high concentrations.Allow the separatory funnel to stand for a longer period. Gently swirl the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Product is lost in the aqueous layer. Your product may have some basicity and is being partially extracted into the acidic layer.Carefully check the pH of the aqueous layer. If your product is weakly basic, use a milder acidic solution and monitor the extraction carefully with TLC.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of 3-bromo-5-chloroaniline from the product (co-elution). The chosen solvent system (eluent) has a polarity that is too high or too low.Optimize the eluent system using TLC. A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation between the spots of your product and the aniline.
Tailing of the 3-bromo-5-chloroaniline peak. The basic aniline is interacting with the acidic silica gel.[6][7]Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[6] Alternatively, use a different stationary phase like basic alumina or an amine-functionalized silica column.[6][7]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[1]
Recrystallization Troubleshooting
Problem Potential Cause Solution
No crystals form upon cooling. The solution is not saturated, or cooling is too rapid.Evaporate some of the solvent to increase the concentration and then allow it to cool slowly again.[1][5] You can also try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of your compound, or there are significant impurities present.Use a lower-boiling point solvent.[1][5] If impurities are the issue, try to purify the compound by another method (e.g., column chromatography) before recrystallization.
Low yield of recovered product. Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the solid.[8] Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for separating the basic 3-bromo-5-chloroaniline from neutral or acidic compounds.

Materials:

  • Crude reaction mixture containing 3-bromo-5-chloroaniline dissolved in an organic solvent (e.g., diethyl ether or dichloromethane).

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel, beakers, and flasks

Procedure:

  • Acidic Extraction:

    • Place the organic solution of the crude product into a separatory funnel.

    • Add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure.[3]

    • Allow the layers to separate. The protonated 3-bromo-5-chloroaniline will move into the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl to ensure all the aniline is removed.

  • Isolation of Neutral/Acidic Product:

    • The remaining organic layer now contains your neutral or acidic product.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then remove the solvent by rotary evaporation to isolate your purified product.

  • Recovery of 3-bromo-5-chloroaniline (Optional):

    • Combine the acidic aqueous extracts in a beaker and cool in an ice bath.

    • Slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The 3-bromo-5-chloroaniline will precipitate as a solid or oil.[3]

    • Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the 3-bromo-5-chloroaniline.

AcidBaseExtraction Crude Crude Mixture (Product + 3-bromo-5-chloroaniline) in Organic Solvent SepFunnel1 Separatory Funnel Crude->SepFunnel1 OrganicLayer1 Organic Layer (Product) SepFunnel1->OrganicLayer1 Separate AqueousLayer1 Aqueous Layer (Protonated Aniline) SepFunnel1->AqueousLayer1 Separate AddHCl Add 1M HCl AddHCl->SepFunnel1 WashDry Wash with Brine, Dry, Evaporate OrganicLayer1->WashDry AddNaOH Add 1M NaOH (Basify) AqueousLayer1->AddNaOH PureProduct Purified Product WashDry->PureProduct BackExtract Back-extract with Organic Solvent AddNaOH->BackExtract RecoveredAniline Recovered 3-bromo-5-chloroaniline BackExtract->RecoveredAniline ColumnChromatography cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation PackColumn Pack Column (Silica Gel) LoadSample Load Crude Sample PackColumn->LoadSample Elute Elute with Solvent System LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeTLC Analyze Fractions by TLC CollectFractions->AnalyzeTLC CombinePure Combine Pure Fractions AnalyzeTLC->CombinePure Evaporate Evaporate Solvent CombinePure->Evaporate PureProduct Purified Product Evaporate->PureProduct

Sources

Technical Support Center: Optimizing Solvent Selection for 3-Bromo-5-chloro-N-(propan-2-yl)aniline Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-Bromo-5-chloro-N-(propan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this compound.

Introduction

3-Bromo-5-chloro-N-(propan-2-yl)aniline is a halogenated aromatic amine, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] Achieving high purity of such intermediates is critical for the quality and safety of the final product. Crystallization is a key purification technique, and the choice of solvent is the most critical parameter for a successful and efficient process. This guide provides a structured approach to solvent selection and troubleshooting based on fundamental principles of crystallization and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-Bromo-5-chloro-N-(propan-2-yl)aniline to consider for crystallization?

  • Polarity: The presence of the amine group and halogens makes the molecule moderately polar.

  • Melting Point: A relatively low melting point increases the risk of "oiling out" during crystallization if a high-boiling point solvent is used.[3][4]

  • Solubility: The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below to ensure good recovery.[5][6]

Q2: How do I start selecting a solvent for the crystallization of this compound?

A2: A systematic solvent screening is the most effective approach. The principle of "like dissolves like" is a useful starting point.[6][7] Given the moderate polarity of 3-Bromo-5-chloro-N-(propan-2-yl)aniline, solvents of intermediate polarity should be prioritized. A general rule is that solvents with functional groups similar to the solute are often good candidates.[8][9]

A recommended starting set of solvents for screening would include:

  • Alcohols: Ethanol, Methanol, Isopropanol[6]

  • Esters: Ethyl acetate

  • Ketones: Acetone, Methyl ethyl ketone[7]

  • Aromatic hydrocarbons: Toluene

  • Alkanes: Hexanes, Heptane (as anti-solvents)

  • Water: (likely as an anti-solvent in a mixed system)[6]

Q3: What is a mixed solvent system and when should I use it?

A3: A mixed solvent system, or solvent-antisolvent crystallization, is employed when no single solvent provides the ideal solubility profile.[6] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" or "anti-solvent" (in which it is poorly soluble) to induce crystallization.[10] For 3-Bromo-5-chloro-N-(propan-2-yl)aniline, a common and effective mixed solvent system to try would be an alcohol (e.g., ethanol or methanol) as the good solvent and water as the anti-solvent.[6]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
"Oiling Out" (Compound separates as a liquid instead of solid crystals)1. The melting point of the compound is lower than the boiling point of the solvent.[3][10] 2. The solution is too supersaturated, causing the compound to come out of solution too quickly.[11][12] 3. High levels of impurities are present, leading to a significant melting point depression.[3][10][13]1. Choose a solvent with a lower boiling point.[4][12] 2. Re-heat the mixture to redissolve the oil, add a small amount of additional hot solvent to reduce the supersaturation, and allow it to cool more slowly.[3][13] 3. Consider a preliminary purification step like column chromatography or treatment with activated carbon to remove impurities.[12][13]
No Crystal Formation Upon Cooling 1. The solution is not sufficiently saturated (too much solvent was used).[12][14] 2. The cooling process is too rapid, preventing nucleation.[12] 3. The compound is capable of forming a stable supersaturated solution.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[14] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] 3. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[3][14]
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[3][12] 2. Premature crystallization occurred during a hot filtration step. 3. The final cooling temperature is not low enough.1. Use the minimum amount of hot solvent necessary for complete dissolution. You can test the mother liquor by evaporating a small sample to see if more solid precipitates.[3] 2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.[12] 3. After initial cooling to room temperature, place the flask in an ice bath or refrigerator for a sufficient amount of time to maximize crystal recovery.[12]
Discolored Crystals 1. Presence of colored impurities from the synthesis. 2. Oxidation of the aniline compound.[12]1. During the recrystallization process, after dissolving the crude compound in the hot solvent, add a small amount of activated carbon. Heat the mixture briefly and then perform a hot filtration to remove the carbon and adsorbed impurities before cooling.[12]

Experimental Protocols

Protocol 1: Single Solvent Screening

Objective: To identify a suitable single solvent for the crystallization of 3-Bromo-5-chloro-N-(propan-2-yl)aniline.

Materials:

  • Crude 3-Bromo-5-chloro-N-(propan-2-yl)aniline

  • Test tubes or small vials

  • A selection of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. A good candidate solvent will show poor solubility at this stage.

  • Gently heat the test tubes with poor room temperature solubility in a heating block or water bath.

  • Observe the solubility at the elevated temperature. An ideal solvent will completely dissolve the compound near its boiling point.

  • For the solvents that dissolve the compound when hot, allow them to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of crystalline solid upon cooling is a suitable candidate for larger-scale recrystallization.

Protocol 2: Mixed Solvent Crystallization (Ethanol/Water System)

Objective: To purify 3-Bromo-5-chloro-N-(propan-2-yl)aniline using a mixed solvent system.

Materials:

  • Crude 3-Bromo-5-chloro-N-(propan-2-yl)aniline

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Place the crude 3-Bromo-5-chloro-N-(propan-2-yl)aniline into an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask and heat the mixture gently with swirling until the solid is completely dissolved.[6]

  • While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy (turbid). This indicates that the saturation point has been reached.[6]

  • Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.[6]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Allow the crystals to air dry completely on the filter or in a desiccator.

Visualization of the Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_recovery Recovery & Analysis Crude Crude Compound SolventScreen Solvent Screening Crude->SolventScreen Select Solvent Dissolution Dissolve in Minimal Hot Solvent SolventScreen->Dissolution HotFiltration Hot Filtration (Optional, for insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling Dissolution->Cooling No insoluble impurities HotFiltration->Cooling IceBath Ice Bath Cooling Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying PureCrystals Pure Crystals Drying->PureCrystals

Sources

Validation & Comparative

Structural Verification Guide: 3-Bromo-5-chloro-N-(propan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In drug discovery, 3-Bromo-5-chloro-N-(propan-2-yl)aniline serves as a critical scaffold, particularly in the synthesis of kinase inhibitors where the 3,5-disubstituted aniline moiety fits into hydrophobic pockets. This compound is typically synthesized via the reductive amination of 3-bromo-5-chloroaniline with acetone.

This guide provides a comparative structural analysis to validate the success of this transformation. Instead of a static data list, we compare the Product (Secondary Amine) against its Precursor (Primary Amine) and analyze Solvent-Dependent Resolution (


 vs. 

) to ensure robust quality control.

Comparative Analysis: Product vs. Precursor

Objective: To confirm N-alkylation and rule out bis-alkylation or unreacted starting material.

The Aliphatic "Fingerprint"

The most definitive proof of conversion is the appearance of the isopropyl group signals.

FeaturePrecursor (3-Bromo-5-chloroaniline)Product (N-isopropyl derivative) Interpretation
Methyl (

)
Absent

1.15 - 1.25 ppm (d, 6H)
Diagnostic doublet (

Hz). Integration must be 6H relative to aromatic protons.
Methine (

)
Absent

3.50 - 3.70 ppm (sept, 1H)
The "septet" pattern is the gold standard for isopropyl verification.
Amine (

)

~3.7 ppm (Broad Singlet, 2H)

~3.8 - 6.0 ppm (Broad/Doublet, 1H)
Integration drops from 2H to 1H. Shift moves downfield due to inductive effect of the alkyl group.
The Aromatic Region (Symmetry Breaking)

Both molecules possess a 1,3,5-substitution pattern, but the N-isopropyl group alters the electronic shielding of the ortho protons (H4 and H6) differently than the free amine.

  • H2 (Position 2): Located between Br and Cl. Most deshielded (highest ppm) due to dual electron-withdrawing groups (EWG) and lack of direct resonance donation from the Nitrogen.

  • H4 & H6 (Positions 4 & 6): Located ortho to the Nitrogen. These are shielded (lower ppm) by the lone pair donation.

    • Note: In the product, the bulky isopropyl group may cause slight steric twisting, subtly altering the chemical shift difference between H4 and H6 compared to the precursor.

Critical Variable: Solvent Selection ( vs. )

The choice of solvent is not trivial; it dictates whether you can observe the scalar coupling of the amine proton (


), which is the ultimate confirmation of a secondary amine structure.
Comparative Solvent Performance[1][2][3][4][5][6]
ParameterChloroform-d (

)
DMSO-

Recommendation
NH Proton Visibility Poor. Often broad/invisible due to rapid exchange and quadrupole broadening.Excellent. H-bonding stabilizes the proton, slowing exchange.Use DMSO for structure confirmation.
NH Coupling None (Singlet).[1]Doublet (

Hz).
The doublet proves the NH is attached to a CH (secondary amine).
Water Peak ~1.56 ppm (Usually distinct).[2]~3.33 ppm (Can overlap with Methine).If using DMSO, ensure the sample is dry to prevent the H2O peak from obscuring the methine septet.

Experimental Protocol: High-Resolution Acquisition

To obtain publication-quality data that resolves the meta-coupling (


 Hz) in the aromatic ring, follow this specific workflow.
Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the isolated oil/solid.

    • Dissolve in 0.6 mL of DMSO-

      
        (preferred for NH characterization).
      
    • Crucial: Filter the solution through a cotton plug within a glass pipette into the NMR tube to remove suspended solids that degrade line shape.

  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to ensure accurate integration of aromatic protons with long T1 times.

    • Scans (NS): 16 to 64 (depending on concentration).

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction: Manual phasing is required for the broad NH peak.

    • Baseline correction: Polynomial fit (Bernstein polynomial).

Visualizing the Structural Logic

Diagram 1: Assignment Decision Tree

This logic flow guides the assignment of the aromatic protons, which is the most challenging part of the interpretation due to the similarity between Chlorine and Bromine.

AromaticAssignment Start Aromatic Signal Analysis (6.4 - 7.0 ppm) Splitting Check Multiplicity (J-coupling) Start->Splitting H2_Path Apparent Triplet (t) or dd (J ~ 1.8 Hz) Splitting->H2_Path Isolated by 2 EWGs Ortho_Path Doublet of Doublets (dd) or Apparent Triplet Splitting->Ortho_Path Ortho to Amine Assign_H2 Assignment: H2 (Between Br & Cl) Most Deshielded (~6.8 ppm) H2_Path->Assign_H2 Distinguish Distinguish H4 vs H6 (Subtle Shift Difference) Ortho_Path->Distinguish H4 H4 (Ortho to Cl) Slightly Deshielded vs H6 Distinguish->H4 Cl is more EN than Br H6 H6 (Ortho to Br) Slightly Shielded vs H4 Distinguish->H6 Br is less EN than Cl

Caption: Decision tree for assigning the 1,3,5-substituted aromatic protons. H2 is distinct; H4 and H6 require careful analysis of electronegativity (Cl > Br) effects.

Diagram 2: Verification Workflow

The experimental pathway to validate the synthesis.

VerificationWorkflow Synthesis Reductive Amination (Acetone + NaBH4) Crude Crude Isolation Synthesis->Crude SolventChoice Solvent Selection: DMSO-d6 Crude->SolventChoice Check1 Check 1: Septet at 3.6 ppm? SolventChoice->Check1 Check2 Check 2: NH Doublet? Check1->Check2 Yes Failure FAILED (Primary Amine/Imine) Check1->Failure No (Missing Isopropyl) Result CONFIRMED Secondary Amine Check2->Result Yes (J ~ 7Hz) Check2->Failure No (Singlet = Exchange/Impurities)

Caption: Operational workflow for confirming the N-isopropyl substitution using DMSO-d6 to visualize the NH-CH coupling.

Detailed Spectral Interpretation Data

Predicted Chemical Shifts (in DMSO- )
PositionProton TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
1

(Amine)
5.85 Doublet (d)

2

(Methine)
3.58 Septet (sept)

3

(Methyl)
1.18 Doublet (d)

Ar-2 Aromatic (b/w Br, Cl)6.85 Triplet (t)

Ar-4 Aromatic (b/w Cl, N)6.62 Triplet (t)

Ar-6 Aromatic (b/w Br, N)6.68 Triplet (t)*

*Note: Aromatic signals often appear as "apparent triplets" due to the similarity of the meta-coupling constants (


). In high-field NMR (600 MHz+), these may resolve into doublets of doublets.
Common Impurities Table

When analyzing the crude reaction mixture, look for these specific contaminants.

ImpuritySourceCharacteristic Signal (

)
Acetone Excess ReagentSinglet

2.09 ppm
Isopropanol Reduction ByproductDoublet

1.04 ppm (

), Multiplet

3.78 ppm
Water Solvent/AtmosphereBroad Singlet

3.33 ppm
Starting Material Incomplete RxnBroad Singlet

5.4 ppm (

, integrates to 2H)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for chemical shift prediction and coupling constants).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. (Context for the synthesis methodology). Link

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A Comparative Guide to the Reactivity of 3-Bromo-5-chloro-N-(propan-2-yl)aniline and its 3,5-Dibromo Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halo-substituted anilines are foundational building blocks. Their utility stems from the strategic placement of halogen atoms, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation. The choice between seemingly similar analogs, such as 3-Bromo-5-chloro-N-(propan-2-yl)aniline and 3,5-Dibromo-N-(propan-2-yl)aniline, can dictate the efficiency, selectivity, and overall strategy of a synthetic route. This guide provides an in-depth comparison of these two compounds, grounded in established chemical principles and supported by experimental protocols, to inform rational substrate selection in complex molecule synthesis.

Structural and Physicochemical Overview

The key distinction between the two subject compounds lies in the halogen substitution at the 5-position of the aniline ring. This seemingly minor change has significant implications for the molecule's reactivity. The N-propan-2-yl (isopropyl) group provides steric bulk around the amino function and enhances solubility in organic solvents.

Property3-Bromo-5-chloroaniline3,5-Dibromoaniline
Molecular Formula C₆H₅BrClN[1]C₆H₅Br₂N
Molecular Weight 206.47 g/mol [1][2]250.92 g/mol
Appearance Off-white to light brown crystalline solidWhite to pale yellow crystalline solid[3]
Melting Point 70-72 °C[2]55-58 °C
Boiling Point 241.8 °C (Predicted)[2]~300 °C (Predicted)
Solubility Soluble in many organic solvents.Soluble in many organic solvents.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis.[4][5] The reactivity of aryl halides in these reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step.

Theoretical Basis: The C-Br vs. C-Cl Bond Dichotomy

The bond dissociation energies for aryl halides follow the trend C-Cl > C-Br > C-I. Consequently, the C-Br bond is weaker and more readily cleaved by a low-valent palladium catalyst than the C-Cl bond. This difference is the critical factor determining the chemoselectivity of 3-Bromo-5-chloro-N-(propan-2-yl)aniline.

  • 3-Bromo-5-chloro-N-(propan-2-yl)aniline : This molecule presents an opportunity for selective, stepwise functionalization . Under carefully controlled conditions, palladium catalysts will preferentially undergo oxidative addition into the more labile C-Br bond, leaving the C-Cl bond intact for a subsequent, potentially different, cross-coupling reaction. This makes it an ideal substrate for building molecular complexity in a controlled manner.

  • 3,5-Dibromo-N-(propan-2-yl)aniline : With two electronically similar C-Br bonds, this substrate is primed for symmetric difunctionalization . Employing two or more equivalents of a coupling partner will typically lead to reaction at both bromine positions. Achieving selective mono-functionalization can be challenging and often requires careful control of stoichiometry and reaction conditions, which may result in a mixture of starting material, mono-arylated, and di-arylated products.[6]

dot graph TD; subgraph Reactivity Logic direction LR; A[Pd(0) Catalyst] --> B{Oxidative Addition}; B -- "Weaker C-Br BondLower Activation Energy" --> C[3-Bromo-5-chloro-anilineReacts First at C-Br]; B -- "Stronger C-Cl BondHigher Activation Energy" --> D[C-Cl bond remains]; C --> E{Selective Functionalization}; F[3,5-Dibromo-aniline] --> G{Two C-Br Bonds}; G --> H{Symmetric Difunctionalization}; end caption[Logical relationship of cross-coupling reactivity.] node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"];

Comparative Experimental Data (Illustrative)

The following tables summarize expected outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the principles discussed.

Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateEquivalents of PhB(OH)₂Catalyst SystemBaseTemp (°C)Time (h)Major Product(s) & Yield(s)
3-Bromo-5-chloro-N-isopropylaniline1.1Pd(dppf)Cl₂K₂CO₃8043-Chloro-5-phenyl-N-isopropylaniline (~90%)
3,5-Dibromo-N-isopropylaniline1.1Pd(dppf)Cl₂K₂CO₃8043-Bromo-5-phenyl-N-isopropylaniline (~65%) + Di-phenylated product (~20%)
3,5-Dibromo-N-isopropylaniline2.2Pd(dppf)Cl₂K₂CO₃80123,5-Diphenyl-N-isopropylaniline (~85%)

Table 3: Buchwald-Hartwig Amination with Morpholine

SubstrateEquivalents of MorpholineCatalyst SystemBaseTemp (°C)Time (h)Major Product(s) & Yield(s)
3-Bromo-5-chloro-N-isopropylaniline1.2Pd₂(dba)₃ / RuPhosLHMDS9064-(3-Chloro-5-(isopropylamino)phenyl)morpholine (~88%)
3,5-Dibromo-N-isopropylaniline1.2Pd₂(dba)₃ / RuPhosLHMDS9064-(3-Bromo-5-(isopropylamino)phenyl)morpholine (~60%) + Di-morpholino product (~15%)
3,5-Dibromo-N-isopropylaniline2.5Pd₂(dba)₃ / RuPhosLHMDS100184,4'-(5-(Isopropylamino)-1,3-phenylene)dimorpholine (~80%)

Reactivity in Electrophilic Aromatic Substitution (EAS)

The outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already on the aromatic ring.[7]

Theoretical Basis: Directing Effects

  • -NHR (Isopropylamino) group : This is a strongly activating, ortho, para-directing group due to the nitrogen's lone pair participating in resonance with the ring, increasing electron density at the C2, C4, and C6 positions.

  • -Br and -Cl (Halogen) groups : Halogens are deactivating via induction (electronegativity) but are ortho, para-directing due to resonance donation from their lone pairs.[8]

In both molecules, the powerful activating effect of the amino group dominates. The substitution will be directed to the positions ortho and para to the isopropylamino group (C2, C4, C6).

  • Positional Selectivity :

    • C2 and C6 (ortho positions) : These positions are sterically hindered by the adjacent halogen atoms and the bulky N-isopropyl group.

    • C4 (para position) : This position is the most sterically accessible and electronically activated site. Therefore, electrophilic substitution is strongly predicted to occur at the C4 position for both substrates.

  • Overall Reactivity : The overall rate of reaction is influenced by the sum of the electronic effects. Since halogens are deactivating, the 3,5-dibromo analog, with two deactivating bromine atoms, is expected to be slightly less reactive towards electrophiles than the 3-bromo-5-chloro analog.

Experimental Protocols & Workflows

Protocol 1: Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-N-(propan-2-yl)aniline

This protocol is designed for the selective substitution at the C-Br position.

  • Setup : To an oven-dried Schlenk flask, add 3-bromo-5-chloro-N-(propan-2-yl)aniline (1.0 mmol), phenylboronic acid (1.1 mmol, 1.1 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

  • Inerting : Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction : Heat the mixture to 80 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

dot graph TD; subgraph Suzuki-Miyaura Workflow A[Setup: Add Reactants & Base] --> B[Inerting: Evacuate & Backfill with Ar/N₂]; B --> C[Add Pd Catalyst under Inert Gas]; C --> D[Add Anhydrous Solvent]; D --> E[Heat & Stir]; E --> F{Monitor Reaction Progress}; F -- "Complete" --> G[Work-up: Quench & Extract]; G --> H[Purify by Chromatography]; end caption[General workflow for a Suzuki-Miyaura reaction.] node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"];

Protocol 2: Buchwald-Hartwig Amination of 3,5-Dibromo-N-(propan-2-yl)aniline

This protocol is for the difunctionalization of the dibromo substrate.

  • Catalyst Pre-formation : In a glovebox or under inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 4 mol% Pd), RuPhos (0.08 mmol, 8 mol%), and anhydrous toluene (2 mL) to a vial. Stir for 10 minutes.

  • Reactant Setup : In a separate Schlenk flask, add 3,5-dibromo-N-(propan-2-yl)aniline (1.0 mmol) and morpholine (2.5 mmol, 2.5 eq).

  • Reaction Assembly : Add the catalyst solution to the reactant flask via syringe, followed by additional anhydrous toluene (3 mL).

  • Base Addition : Add a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 2.5 mmol, 2.5 eq) dropwise.

  • Reaction : Heat the mixture to 100 °C with vigorous stirring for 18-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification : Follow steps 6 and 7 from Protocol 1.

Catalytic Cycles

dot graph TD; subgraph "Suzuki-Miyaura Catalytic Cycle" direction LR; Pd0[L₂Pd(0)] -- "Oxidative Addition" --> ArPdX[Ar-Pd(II)-X(L)₂]; Base[Base (e.g., CO₃²⁻)] --> Boronate[R-B(OH)₃⁻]; ArPdX -- "Transmetalation" --> ArPdR[Ar-Pd(II)-R(L)₂]; Boronate --> ArPdX; ArPdR -- "Reductive Elimination" --> Pd0; ArPdR --> Product[Ar-R]; end caption[Catalytic cycle for the Suzuki-Miyaura reaction.] node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#EA4335"]; Product[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

dot graph TD; subgraph "Buchwald-Hartwig Catalytic Cycle" direction LR; Pd0[L₂Pd(0)] -- "Oxidative Addition" --> ArPdX[Ar-Pd(II)-X(L)]; Amine[R₂NH + Base] --> Amide[R₂N⁻]; ArPdX -- "Amine Coordination & Deprotonation" --> ArPdNR2[Ar-Pd(II)-NR₂(L)]; Amide --> ArPdX; ArPdNR2 -- "Reductive Elimination" --> Pd0; ArPdNR2 --> Product[Ar-NR₂]; end caption[Catalytic cycle for the Buchwald-Hartwig amination.] node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; Product[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Conclusion and Strategic Recommendations

The choice between 3-Bromo-5-chloro-N-(propan-2-yl)aniline and its 3,5-dibromo analog is a strategic one, dictated by the desired synthetic outcome.

  • Choose 3-Bromo-5-chloro-N-(propan-2-yl)aniline for Sequential or Asymmetric Synthesis. Its differential C-Br/C-Cl reactivity is a powerful feature for building complex molecules in a controlled, stepwise fashion. It allows for the introduction of two different functionalities onto the aniline core, maximizing synthetic versatility.

  • Choose 3,5-Dibromo-N-(propan-2-yl)aniline for Symmetric Synthesis. This substrate is ideal when the goal is to install two identical groups on the aniline ring. It offers a direct route to C₂-symmetric molecules or for creating polymers and materials where repeating units are desired.

By understanding the fundamental principles of reactivity and the practical considerations of steric and electronic effects, researchers can harness the unique properties of each of these valuable building blocks to accelerate and refine their synthetic endeavors.

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